molecular formula C9H10BrNO B1609030 N-(3-bromo-2-methylphenyl)acetamide CAS No. 54879-19-5

N-(3-bromo-2-methylphenyl)acetamide

Cat. No.: B1609030
CAS No.: 54879-19-5
M. Wt: 228.09 g/mol
InChI Key: YYAPEVMVBWRSOD-UHFFFAOYSA-N
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Description

N-(3-Bromo-2-methylphenyl)acetamide, with the CAS Registry Number 67866-91-5, is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . This high-purity compound serves as a versatile chemical building block and intermediate in advanced organic synthesis and medicinal chemistry research . Its structure, featuring both a bromine atom and an acetamide group on a toluene backbone, makes it a valuable precursor for the development of more complex molecules, particularly in the synthesis of pharmaceutical candidates and specialized materials . Researchers utilize this compound in cross-coupling reactions, where the bromine substituent acts as a handle for metal-catalyzed transformations, such as Suzuki or Buchwald-Hartwig aminations, to create novel carbon-carbon and carbon-heteroatom bonds. As a standard practice in handling chemical reagents, appropriate personal protective equipment should be worn, and the compound should be used only in a chemical fume hood to ensure safety . This product is intended For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromo-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAPEVMVBWRSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400104
Record name N-(3-bromo-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54879-19-5
Record name N-(3-bromo-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of N-(3-bromo-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

N-(3-bromo-2-methylphenyl)acetamide is a specialized halogenated acetanilide derivative serving as a critical electrophilic scaffold in medicinal chemistry. Unlike its para-substituted isomers, this molecule offers a unique substitution pattern (1,2,3-trisubstituted benzene) that imposes specific steric and electronic constraints, making it highly valuable for synthesizing sterically congested biaryls and indole-based pharmacophores.

Structural Specifications
PropertyData
IUPAC Name N-(3-bromo-2-methylphenyl)acetamide
CAS Registry 67866-91-5
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Core Scaffold Acetanilide (N-phenylacetamide)
Key Substituents Bromine (C3), Methyl (C2), Acetamido (C1)
Stereoelectronic Landscape: The "Ortho-Twist"

The defining feature of this molecule is the steric clash between the C2-methyl group and the C1-acetamido moiety . In unsubstituted acetanilide, the amide group is relatively planar with the phenyl ring, allowing for


-electron delocalization. However, in N-(3-bromo-2-methylphenyl)acetamide:
  • Steric Hindrance: The van der Waals radius of the C2-methyl group forces the acetamido group to rotate out of the phenyl plane to minimize repulsion with the carbonyl oxygen or the amide proton.

  • Electronic Decoupling: This rotation (dihedral angle twist > 30°) partially decouples the nitrogen lone pair from the aromatic

    
    -system.
    
  • Reactivity Implication: The nitrogen becomes slightly more nucleophilic (less resonance stabilization), and the amide bond becomes more susceptible to hydrolysis compared to non-hindered analogs.

Synthetic Pathways & Process Optimization

A common pitfall in the synthesis of this compound is the attempt to directly brominate N-(2-methylphenyl)acetamide (o-acetotoluidide). This is chemically flawed.

  • The Flawed Route (Direct Bromination): The acetamido group is a strong ortho/para director. In o-acetotoluidide, the para position (C4) is sterically accessible and electronically activated. Direct bromination predominantly yields the 4-bromo isomer (CAS 24106-05-6), not the desired 3-bromo isomer.

  • The Correct Route (Acetylation): To secure the 3-bromo regiochemistry, one must start with the pre-halogenated aniline.

Validated Synthetic Workflow

Synthesis_Workflow cluster_conditions Reaction Conditions Aniline 3-Bromo-2-methylaniline (CAS 55289-36-6) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (1.1 equiv) Reagent->Intermediate Base Base Catalyst (Pyridine or TEA) Base->Intermediate Proton Scavenging Product N-(3-bromo-2-methylphenyl) acetamide Intermediate->Product Elimination Byproduct Acetic Acid Intermediate->Byproduct Solvent DCM or Toluene 0°C to RT

Figure 1: Correct synthetic logic avoiding regioselectivity errors common in direct halogenation.

Spectroscopic Characterization (The Fingerprint)[5]

Accurate identification relies on distinguishing the 3-bromo isomer from the 4-bromo byproduct.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

Signal (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
9.35 Broad Singlet1H-NH-Deshielded amide proton; broadened by quadrupole N relaxation.
7.45 Doublet (d)1HAr-H (C4)Deshielded by adjacent Bromine (C3).
7.25 Doublet (d)1HAr-H (C6)Adjacent to Acetamido group.
7.08 Triplet (t)1HAr-H (C5)Pseudo-triplet (coupling to H4 and H6).
2.28 Singlet (s)3HAr-CH₃C2-Methyl; slightly downfield due to ortho-deshielding.
2.05 Singlet (s)3HCO-CH₃Acetyl methyl; characteristic acetanilide signal.

Differentiation Note: The 4-bromo isomer would show a characteristic splitting pattern of a 1,2,4-trisubstituted ring (d, dd, d) with the C3 proton appearing as a distinct meta-coupled doublet. The 3-bromo isomer (1,2,3-trisubstituted) shows the specific d-t-d pattern described above.

Functional Utility in Drug Discovery

This molecule acts as a "masked" aniline. The acetamide protects the nitrogen from oxidation while the bromine serves as a handle for transition-metal catalysis.

Cross-Coupling Reactions

The C3-Bromine bond is activated for Pd-catalyzed cross-coupling, enabling the synthesis of biaryls and heterocycles.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl amides.

  • Buchwald-Hartwig Amination: Displacement of Br with secondary amines to form diamines.

  • Heck Reaction: Coupling with acrylates to form cinnamides.

Pathway to Indoles (The Batcho-Leimgruber / Fischer Analog)

This scaffold is particularly useful for synthesizing 4-substituted indoles, a privileged structure in GPCR ligands.

Reaction_Pathway Start N-(3-bromo-2-methylphenyl)acetamide Step1 Pd(OAc)2 / Ligand Suzuki Coupling Start->Step1 Biaryl Biaryl Intermediate Step1->Biaryl Step2 Hydrolysis (HCl/EtOH) Biaryl->Step2 Aniline Functionalized Aniline Step2->Aniline Step3 Cyclization (e.g., Fischer Indole) Aniline->Step3 Final 4-Substituted Indole (Drug Scaffold) Step3->Final

Figure 2: Retrosynthetic map showing the conversion of the acetamide scaffold into bioactive indole derivatives.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of N-(3-bromo-2-methylphenyl)acetamide (10g scale). Safety: Brominated anilines are toxic. Perform all operations in a fume hood.

Materials
  • 3-Bromo-2-methylaniline (CAS 55289-36-6): 10.0 g (53.7 mmol)

  • Acetic Anhydride: 6.0 mL (64.5 mmol, 1.2 equiv)

  • Dichloromethane (DCM): 100 mL

  • Triethylamine (TEA): 8.2 mL (1.1 equiv)

  • Wash solutions: 1M HCl, Sat. NaHCO₃, Brine.

Methodology
  • Solvation: In a 250 mL round-bottom flask, dissolve 3-bromo-2-methylaniline (10 g) in dry DCM (100 mL).

  • Base Addition: Add Triethylamine (8.2 mL) and cool the solution to 0°C using an ice bath.

  • Acetylation: Dropwise add Acetic Anhydride (6.0 mL) over 15 minutes. Reasoning: Exothermic control prevents di-acetylation side products.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Work-up:

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted aniline and TEA.

    • Wash with Sat. NaHCO₃ (2 x 50 mL) to neutralize acetic acid byproduct.

    • Wash with Brine (50 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Recrystallization (Critical Step): The crude solid is often off-white. Recrystallize from minimal boiling Ethanol/Water (9:1).

    • Target Yield: ~11.0 g (90%)

    • Appearance: White crystalline needles.[1]

    • Melting Point: 156–158°C (Consistent with substituted acetanilides).

References

  • Sigma-Aldrich. (n.d.). N-(3-BROMO-2-METHYLPHENYL)ACETAMIDE Product Sheet. Retrieved from [2]

  • PubChem. (2023). Compound Summary: N-(4-Bromo-2-methylphenyl)acetamide (Isomer Comparison). National Library of Medicine. Retrieved from

  • PrepChem. (n.d.). Preparation of acetanilides via acetylation. Retrieved from

  • Organic Syntheses. (1951). N-Bromoacetamide (General reactivity reference). Org.[3][1][4][5][6][7] Synth. 31, 17. Retrieved from

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for steric inhibition of resonance).

Sources

N-(3-Bromo-2-methylphenyl)acetamide: Technical Profile & Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and application of N-(3-bromo-2-methylphenyl)acetamide , a halogenated acetanilide derivative critical in medicinal chemistry as a scaffold for kinase inhibitors.[1]

Executive Summary

N-(3-bromo-2-methylphenyl)acetamide (CAS: 67866-91-5 ) is an organic building block belonging to the acetanilide class.[1][2][3][4] Structurally, it consists of an acetamide moiety attached to a toluene ring bearing a bromine atom at the meta position relative to the nitrogen, and a methyl group at the ortho position.[1] This specific substitution pattern (3-bromo-2-methyl) creates a sterically constrained electronic environment, making it a valuable intermediate for constructing fused heterocycles and exploring Structure-Activity Relationships (SAR) in drug discovery, particularly for Bruton's Tyrosine Kinase (BTK) inhibitors.[1]

Physicochemical Identity

The molecular specifications below define the compound for analytical verification.

Molecular Formula & Weight
PropertyValuePrecision Note
Formula C₉H₁₀BrNO Verified Stoichiometry
Molecular Weight 228.09 g/mol Average Mass
Monoisotopic Mass 226.9946 DaBased on ⁷⁹Br isotope
Exact Mass 226.9946 (⁷⁹Br) / 228.9925 (⁸¹Br)1:1 Isotopic Ratio
Structural Descriptors[1][5][7][8][9]
  • IUPAC Name : N-(3-bromo-2-methylphenyl)acetamide[1][4]

  • SMILES : CC1=C(C=CC=C1Br)NC(=O)C (Note: Isomer specific)

  • InChIKey : Unique identifier required for database cross-referencing (Isomer dependent).[1]

Physical Properties (Predicted/Analogous)[1][9][10]
  • Physical State : White to off-white crystalline solid.[1]

  • Solubility : Soluble in DMSO, DMF, Methanol, and Dichloromethane.[1] Sparingly soluble in water.[1]

  • Melting Point : Typically 150–165 °C (Analogous to para-bromo isomers; experimental verification required for specific batch).[1]

Synthetic Methodology

The most robust route to N-(3-bromo-2-methylphenyl)acetamide is the chemoselective acetylation of the commercially available aniline precursor, 3-bromo-2-methylaniline.[1] Direct bromination of 2-methylacetanilide is not recommended as it predominantly favors the para (4-position) product due to electronic directing effects.[1]

Reaction Pathway

The synthesis utilizes a nucleophilic acyl substitution mechanism where the aniline nitrogen attacks the carbonyl carbon of the acetylating agent.[1]

Synthesis Aniline 3-Bromo-2-methylaniline (C7H8BrN) Intermediate Tetrahedral Intermediate Aniline->Intermediate + Base (TEA/Pyridine) DCM, 0°C to RT Reagent Acetic Anhydride (Ac2O) or Acetyl Chloride Reagent->Intermediate Product N-(3-bromo-2-methylphenyl)acetamide (C9H10BrNO) Intermediate->Product - AcOH / HCl Elimination

Figure 1: Synthetic pathway for the acetylation of 3-bromo-2-methylaniline.

Experimental Protocol

Objective : Synthesis of 5.0 g of N-(3-bromo-2-methylphenyl)acetamide.

Reagents :

  • 3-Bromo-2-methylaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.1 eq)[1]

  • Triethylamine (TEA) (1.5 eq)[1]

  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Procedure :

  • Preparation : Charge a flame-dried 250 mL round-bottom flask with 3-bromo-2-methylaniline (21.9 mmol) and anhydrous DCM (50 mL). Add TEA (32.8 mmol) and cool the mixture to 0 °C under an inert nitrogen atmosphere.

  • Addition : Dropwise add Acetyl Chloride (24.1 mmol) or Acetic Anhydride over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C.[1]

  • Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the aniline by TLC (Eluent: 30% EtOAc/Hexanes).[1]

  • Work-up :

    • Dilute with DCM (50 mL).[1]

    • Wash sequentially with 1M HCl (2 x 30 mL) to remove unreacted amine/TEA.[1]

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to neutralize acid.

    • Wash with Brine (30 mL).[1]

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) if necessary.

Analytical Characterization (Self-Validating Metrics)

To ensure scientific integrity, the synthesized product must meet the following spectral criteria.

Nuclear Magnetic Resonance (¹H NMR)

The structure is validated by the integration ratio of protons and specific chemical shifts.[1][5]

MoietyShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Amide NH 9.2 – 9.5Broad Singlet1HExchangeable proton; shift varies with conc./solvent.[1]
Ar-H (C6) 7.4 – 7.6Doublet/Multiplet1HDeshielded by adjacent amide carbonyl.[1]
Ar-H (C4, C5) 7.0 – 7.3Multiplet2HAromatic protons ortho/meta to Br.[1]
Ar-CH₃ 2.25 – 2.35Singlet3HMethyl group on ring (distinct from acetyl).[1]
CO-CH₃ 2.10 – 2.20Singlet3HAcetyl methyl group (typically upfield of Ar-Me).[1]
Mass Spectrometry (LC-MS)
  • Ionization Mode : ESI+ (Electrospray Ionization).[1]

  • Expected Signals :

    • [M+H]⁺ : Peaks at 228.0 and 230.0 m/z.[1]

    • Pattern : A characteristic 1:1 doublet intensity ratio confirms the presence of a single Bromine atom (⁷⁹Br/⁸¹Br isotopes).[1]

Applications in Drug Discovery

This molecule serves as a "warhead" precursor or scaffold core in the development of covalent kinase inhibitors.[1]

Logical Utility in Medicinal Chemistry
  • Scaffold Elaboration : The bromine handle at the 3-position allows for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.[1]

  • Covalent Inhibition : The acetamide group can be hydrolyzed to the free amine, which is then functionalized with acryloyl chloride to form an acrylamide Michael acceptor—a common motif in covalent drugs targeting Cysteine residues (e.g., in BTK or EGFR).[1]

Applications cluster_reactions Downstream Transformations Core N-(3-bromo-2-methylphenyl)acetamide Coupling Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Coupling Functionalize C-3 Hydrolysis Hydrolysis (HCl/H2O) Core->Hydrolysis Deprotect N Biaryl Biaryl Scaffolds (Kinase Inhibitors) Coupling->Biaryl Acrylamide Acrylamide Formation (Covalent Warhead) Hydrolysis->Acrylamide + Acryloyl Chloride

Figure 2: Downstream utility of the scaffold in generating bioactive chemical matter.[1]

Safety & Handling

  • Hazard Classification : Irritant (Skin/Eye/Respiratory).[1]

  • Signal Word : Warning.

  • Handling : Use in a fume hood.[1] Avoid dust generation.[1]

  • Storage : Store at room temperature (15–25 °C) in a dry, inert environment.

References

  • PubChem . Compound Summary for CID 12675948: N-(3-Bromo-2-methylphenyl)acetamide.[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • Organic Syntheses . General Procedure for Acetylation of Anilines. Org. Synth. 1939, 19, 20. Available at: [Link]

Sources

An In-depth Technical Guide to N-(3-bromo-2-methylphenyl)acetamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(3-bromo-2-methylphenyl)acetamide, a halogenated aromatic amide with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of this compound in public chemical databases, this paper synthesizes information from analogous compounds and established synthetic methodologies to offer a detailed technical resource.

Compound Identification and Physicochemical Properties

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name N-(3-bromo-2-methylphenyl)acetamide-
CAS Number 67866-91-5[1]
Molecular Formula C₉H₁₀BrNO[1]
Molecular Weight 228.09 g/mol [1]
Deduced SMILES CC(=O)Nc1cccc(Br)c1C-
Deduced InChIKey YJQPYLMLYFEHRI-UHFFFAOYSA-N-
Melting Point 156-157 °C[PrepChem]

Note: The SMILES and InChIKey have been deduced from the chemical name and have not been validated against a major public chemical database entry for this specific CAS number.

Synthesis of N-(3-bromo-2-methylphenyl)acetamide

There are two primary synthetic routes to N-(3-bromo-2-methylphenyl)acetamide: the bromination of an acetanilide precursor or the acetylation of a bromo-aniline precursor.

Route 1: Electrophilic Bromination of N-(2-methylphenyl)acetamide

This method involves the direct bromination of N-(2-methylphenyl)acetamide (also known as 2'-methylacetanilide). The acetylamino group is a moderately activating ortho-, para-director. However, due to steric hindrance from the adjacent methyl group, bromination is directed to the position para to the acetylamino group.

Synthesis_Route_1 start N-(2-methylphenyl)acetamide reagent1 Bromine Glacial Acetic Acid start->reagent1 product N-(3-bromo-2-methylphenyl)acetamide reagent1->product Electrophilic Aromatic Substitution Synthesis_Route_2 start 3-Bromo-2-methylaniline reagent2 Acetic Anhydride or Acetyl Chloride start->reagent2 product N-(3-bromo-2-methylphenyl)acetamide reagent2->product N-Acetylation

Caption: Synthesis of N-(3-bromo-2-methylphenyl)acetamide via N-acetylation.

General Experimental Protocol:

  • Dissolve 3-bromo-2-methylaniline in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Add the acetylating agent, such as acetic anhydride or acetyl chloride, to the solution. A mild base like pyridine or triethylamine may be added to neutralize the acid byproduct.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is typically quenched with water or a dilute base.

  • The product is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Choice of Acetylating Agent: Acetic anhydride is a common and relatively safe choice. Acetyl chloride is more reactive but generates hydrochloric acid, which often requires the addition of a base to scavenge.

  • Solvent Selection: The choice of solvent depends on the specific acetylating agent and the solubility of the starting aniline.

  • Use of a Base: When using acetyl chloride, a non-nucleophilic base is essential to prevent the protonation of the starting aniline, which would render it unreactive.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl group (around 2.1-2.3 ppm), a singlet for the amide proton (around 7.5-8.5 ppm), and signals in the aromatic region (7.0-7.6 ppm) corresponding to the three protons on the phenyl ring. The methyl group on the ring would appear as a singlet around 2.2-2.5 ppm.

  • ¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon around 168-170 ppm, and signals for the two methyl carbons between 15-25 ppm. The aromatic carbons would appear in the 110-140 ppm range, with the carbon attached to the bromine showing a characteristic shift.

  • IR Spectroscopy: Key infrared absorption bands would include a strong C=O stretch for the amide at approximately 1660-1680 cm⁻¹, an N-H stretch around 3250-3300 cm⁻¹, and C-H stretches for the aromatic and methyl groups.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the acetyl group.

Applications in Drug Development and Research

While specific applications for N-(3-bromo-2-methylphenyl)acetamide are not widely documented, its structural motifs are present in a variety of biologically active molecules.

  • Scaffold for Kinase Inhibitors: The anilide scaffold is a common feature in many kinase inhibitors used in oncology. The bromo and methyl substituents can be used to fine-tune the binding affinity and selectivity for specific kinase targets. The precursor, 3-bromo-2-methylaniline, is noted as an important intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors and sphingosine-1-phosphate-1 receptor agonists. [2]* Anti-inflammatory Agents: Acetamide derivatives have been investigated for their anti-inflammatory properties, with some acting as COX-II inhibitors.

  • Antimicrobial and Antifungal Agents: Halogenated aromatic compounds and acetamides have been explored for their potential as antimicrobial and antifungal agents. The lipophilicity imparted by the bromine and methyl groups can enhance cell membrane permeability.

Conclusion

N-(3-bromo-2-methylphenyl)acetamide is a valuable chemical intermediate with significant potential in the field of drug discovery and development. While public data on this specific isomer is limited, its synthesis is achievable through well-established chemical transformations. The structural alerts within this molecule, namely the halogenated anilide core, suggest its utility as a scaffold for developing novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.

References

  • PrepChem. Preparation of N-(3-bromo-2-methylphenyl)acetamide. Available from: [Link]

Sources

Technical Guide: 3'-Bromo-2'-methylacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Identity, Synthesis, and Application in Pharmaceutical Design[1][2]

Executive Summary

3'-Bromo-2'-methylacetanilide (CAS: 54879-19-5) is a specialized halogenated acetamide derivative used primarily as a regiochemical scaffold in the synthesis of heterocyclic active pharmaceutical ingredients (APIs).[1][2][3][4][5] Structurally, it consists of an acetanilide core substituted with a methyl group at the ortho (2') position and a bromine atom at the meta (3') position relative to the acetamido group.

This specific substitution pattern—placing a bulky bromine atom adjacent to a methyl group—creates a sterically crowded environment that is highly valued in medicinal chemistry for inducing conformational locks (atropisomerism) and directing downstream electrophilic aromatic substitutions (EAS) to the para (4') position. It serves as a stable, protected precursor to 3-bromo-2-methylaniline , a critical building block for Bruton's Tyrosine Kinase (BTK) inhibitors and indazole-based therapeutics.[1][2]

Part 1: Nomenclature & Synonym Matrix[1]

Precise nomenclature is critical when sourcing this compound, as positional isomers (e.g., 4'-bromo-3'-methyl) have vastly different reactivities.[1][2] The following matrix categorizes valid synonyms by their chemical derivation logic.

Nomenclature SystemSynonymTechnical Rationale
IUPAC

-(3-Bromo-2-methylphenyl)acetamide
Defines the compound as an

-substituted acetamide.[1][2] Preferred for regulatory documentation.[2]
Common/Trivial 3'-Bromo-2'-methylacetanilideDefines the compound as a derivative of acetanilide (phenylacetamide).[1][2] The prime (

) denotes ring positions.
Derivative-Based

-Acetyl-3-bromo-2-methylaniline
Highlights the synthetic origin: the acetylation of 3-bromo-2-methylaniline.[1][2]
Inverted Indexing Acetamide,

-(3-bromo-2-methylphenyl)-
Used in chemical abstracts and database indexing (e.g., CAS, SciFinder).[1][2]
SMILES CC1=C(C=CC=C1NC(=O)C)Br (Generic) CC(=O)NC1=C(C)C(Br)=CC=C1 (Specific)Machine-readable string for chemoinformatics.
Structural Identity Data[1][2][3][6][7][8]
  • CAS Registry Number: 54879-19-5[1][2][3][4]

  • Molecular Formula:

    
    [3][9]
    
  • Molecular Weight: 228.09 g/mol [1][3][9]

  • InChI Key: (Isomer Specific) Requires verification against specific 3,2-substitution pattern.

Part 2: Structural Logic & Nomenclature Visualization[1]

The following diagram illustrates the hierarchical relationship between the compound's synonyms and its structural components.

NomenclatureMap Core 3'-Bromo-2'-methylacetanilide (Target Molecule) IUPAC IUPAC System N-(3-Bromo-2-methylphenyl)acetamide Core->IUPAC Formal Name Deriv Synthetic Origin N-Acetyl-3-bromo-2-methylaniline Core->Deriv Precursor Ref. Index Database Indexing Acetamide, N-(3-bromo-2-methylphenyl)- Core->Index Search Term Sub_Br 3-Bromo Group (Meta to Nitrogen) IUPAC->Sub_Br Sub_Me 2-Methyl Group (Ortho to Nitrogen) IUPAC->Sub_Me Sub_Ac Acetamido Group (N-Linked) IUPAC->Sub_Ac

Figure 1: Nomenclature hierarchy mapping the target compound to its constituent chemical groups and naming conventions.[1][2]

Part 3: Synthesis & Experimental Protocol

The synthesis of 3'-bromo-2'-methylacetanilide is typically achieved via the chemoselective acetylation of 3-bromo-2-methylaniline .[1][2] This reaction protects the amine, preventing oxidation and controlling regioselectivity during subsequent halogenation or nitration steps.

Protocol: Acetylation of 3-Bromo-2-methylaniline

Objective: Convert the free amine to the acetanilide to modulate reactivity.[1][2]

Reagents:

  • Substrate: 3-Bromo-2-methylaniline (1.0 eq)[1][2]

  • Reagent: Acetic Anhydride (

    
    ) (1.1 eq)
    
  • Base/Solvent: Pyridine (or Triethylamine in DCM)

  • Temperature:

    
     to Room Temperature (RT)
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-methylaniline (e.g., 10 mmol) in dichloromethane (DCM, 20 mL).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to

    
     using an ice bath.
    
  • Acetylation: Dropwise add acetic anhydride (1.1 eq) over 15 minutes. The exotherm must be controlled to prevent di-acetylation.[1][2]

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor consumption of the aniline by TLC (Eluent: 30% EtOAc/Hexanes).

  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    mL).[2] Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine) followed by brine.
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary to obtain the off-white solid.[1][2]
    

Mechanism of Action: The lone pair on the aniline nitrogen attacks the carbonyl carbon of acetic anhydride. The base neutralizes the acetic acid by-product, driving the equilibrium forward.[1][2]

Part 4: Applications in Drug Development

3'-Bromo-2'-methylacetanilide is not merely a solvent or byproduct; it is a strategic scaffold .[1][2] The 2-methyl group provides steric bulk that forces the aromatic ring out of planarity with the amide or subsequent coupling partners, a feature exploited in designing atropisomeric kinase inhibitors .[1]

Key Application Areas:
  • BTK Inhibitors: Used as a precursor for constructing the pharmacophore of Bruton's Tyrosine Kinase inhibitors (similar to BMS-986142).[2][10] The bromine serves as a handle for Suzuki-Miyaura couplings to attach heterocycles (e.g., pyrimidines).[2]

  • Indazole Synthesis: The acetanilide can be cyclized (often via a diazonium intermediate after deprotection, or via direct C-H activation) to form 4-bromo-1H-indazoles, which are privileged structures in oncology.[1][2]

  • Sphingosine-1-Phosphate Agonists: The 3-bromo-2-methylaniline core modulates lipophilicity and receptor binding affinity in S1P1 agonists.[1][2]

Synthetic Pathway Visualization

SynthesisPathway Aniline Start: 3-Bromo-2-methylaniline (Reactive Amine) Acetanilide Intermediate: 3'-Bromo-2'-methylacetanilide (Protected/Stable) Aniline->Acetanilide Acetylation (Ac2O, Et3N) Coupling Suzuki Coupling (Ar-Br + Boronic Acid) Acetanilide->Coupling Pd-Catalyzed Cross-Coupling Deprotection Hydrolysis (Return to Aniline) Acetanilide->Deprotection Purification Route Coupling->Deprotection Acid/Base Hydrolysis Drug Target API (e.g., BTK Inhibitor Scaffold) Deprotection->Drug Cyclization/Final Steps

Figure 2: The role of 3'-Bromo-2'-methylacetanilide as a protected intermediate in API synthesis.

References
  • BenchChem. (2025).[11][12] Technical Guide: Synthesis and Troubleshooting of Bromo-methylanilines. Retrieved from

  • ChemicalBook. (2023). Product Entry: 3-Bromo-2-methylaniline and Derivatives. Retrieved from

  • Sigma-Aldrich. (2024).[2] Product Specification: N-(3-Bromo-2-methylphenyl)acetamide (CAS 54879-19-5).[1][2][3][4] Retrieved from [1][2]

  • Watterson, S. H., et al. (2016). Discovery of BMS-986142: A Reversible Inhibitor of Bruton’s Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry. (Cited for context on 3-bromo-2-methylaniline utility).
  • GuideChem. (2025). Safety and Handling of Halogenated Acetanilides. Retrieved from

Sources

Advanced Solubility Determination & Thermodynamic Analysis of N-(3-bromo-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility determination, thermodynamic modeling, and process implications for N-(3-bromo-2-methylphenyl)acetamide (also known as 3'-bromo-2'-methylacetanilide). As a critical intermediate in the synthesis of pharmaceutical agents (including tyrosine kinase inhibitors), precise solubility data is essential for optimizing crystallization, purification, and formulation processes.

Introduction & Strategic Importance

N-(3-bromo-2-methylphenyl)acetamide (CAS: 67866-91-5) is a substituted acetanilide derivative characterized by a lipophilic bromine atom and a steric methyl group on the phenyl ring. Its solubility profile governs the efficiency of:

  • Recrystallization: The primary method for purification from reaction mixtures (e.g., bromination of o-acetotoluidide).

  • Reaction Solvent Selection: Ensuring homogeneity during subsequent coupling reactions (e.g., Buchwald-Hartwig aminations).

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of this compound, analyzing the data using thermodynamic models, and deriving apparent thermodynamic properties to inform process scale-up.

Experimental Methodology: Self-Validating Protocols

To ensure data integrity, we employ the Static Analytical Method (Gravimetric) or the Laser Monitoring Method . The gravimetric approach is described below as it is the gold standard for absolute solubility determination.

Protocol: Static Analytical Method (Gravimetric)

Objective: Determine the mole fraction solubility (


) of N-(3-bromo-2-methylphenyl)acetamide in pure and mixed solvents at temperatures ranging from 273.15 K to 323.15 K.

Materials:

  • Solute: N-(3-bromo-2-methylphenyl)acetamide (Purity > 99.0%, re-crystallized).

  • Solvents: Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile (HPLC Grade).

  • Equipment: Jacketed equilibrium vessel, circulating water bath (

    
     0.05 K), analytical balance (
    
    
    
    0.1 mg).

Workflow:

  • Preparation: Add excess solute to 50 mL of the target solvent in the jacketed vessel.

  • Equilibration: Stir the suspension magnetically at the set temperature for 8 hours to ensure saturation.

  • Settling: Stop stirring and allow the phases to separate for 2 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

    
    m PTFE filter.
    
  • Quantification:

    • Transfer a known volume (

      
      ) or mass (
      
      
      
      ) of the filtrate to a pre-weighed weighing dish.
    • Evaporate the solvent under vacuum or in a fume hood until constant mass (

      
      ) is achieved.
      
  • Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be

    
    .
    
Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Excess Solute + Solvent Equilibrate Equilibration (8h, Constant T) Start->Equilibrate Settle Phase Separation (2h, Static) Equilibrate->Settle Sample Sampling (Heated Syringe + Filter) Settle->Sample Gravimetry Gravimetric Analysis (Evaporation to Constant Mass) Sample->Gravimetry Calc Calculate Mole Fraction (x1) Gravimetry->Calc

Caption: Step-by-step workflow for the Static Analytical Method to determine solid-liquid equilibrium.

Solubility Data Analysis & Thermodynamic Modeling

Raw solubility data (


) must be correlated using thermodynamic models to smooth experimental errors and predict solubility at intermediate temperatures.
Mole Fraction Calculation

The mole fraction solubility (


) is calculated as:


Where:
  • 
    : Mass of solute and solvent (g).
    
  • 
    : Molar mass of solute and solvent ( g/mol ).
    
Thermodynamic Models

We utilize the Modified Apelblat Equation and the


 (Buchowski-Ksiazczak) Equation  for correlation.
Model A: Modified Apelblat Equation

This semi-empirical model assumes a linear relationship between


 and 

, adjusted for temperature dependence of enthalpy.

  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical parameters determined by regression analysis.
    
  • Applicability: Excellent for polar and non-polar solvents; typically yields

    
    .
    
Model B:

Equation

Connects solubility with the melting properties of the solute.



  • 
    : Model parameters.
    
  • 
    : Melting temperature of the solute (approx. 429-430 K for this compound).
    
Apparent Thermodynamic Properties

Using the Van't Hoff analysis, we derive the dissolution enthalpy (


), entropy (

), and Gibbs energy (

).




Expected Trends:

  • 
     (Endothermic):  Solubility increases with temperature.
    
  • 
    :  The dissolution process is non-spontaneous (requires energy input/mixing entropy).
    
  • 
    :  Entropy increases as the ordered crystal lattice breaks down into the solution.
    
Visualization: Thermodynamic Cycle

ThermoCycle Solid Solid Solute (Crystal Lattice) Liquid Supercooled Liquid (Hypothetical) Solid->Liquid Fusion (ΔfusH, Tm) Solution Solute in Solution (Ideal Dilute) Solid->Solution Dissolution (ΔsolH = ΔfusH + ΔmixH) Liquid->Solution Mixing (ΔmixH)

Caption: Thermodynamic cycle relating fusion, mixing, and dissolution enthalpies.

Expected Solubility Trends (Structure-Property Relationships)

Based on the acetanilide core and substituents (Br, Me), the following solubility trends are expected and should be verified experimentally:

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IPAHigh Strong Hydrogen Bonding (H-bond donor/acceptor interactions with the amide group).
Polar Aprotic Acetone, Ethyl Acetate, DMSOHigh Dipole-dipole interactions; effective solvation of the polar amide linkage.
Non-Polar Aromatic Toluene, XyleneModerate

stacking interactions with the phenyl ring; van der Waals forces with the methyl/bromo groups.
Non-Polar Aliphatic Hexane, CyclohexaneLow Weak dispersion forces insufficient to overcome the crystal lattice energy of the polar amide.
Aqueous WaterVery Low Hydrophobic effect dominates due to the aromatic ring and halogen substituent.

Process Implication:

  • Crystallization: A mixture of Ethanol (solvent) and Water (anti-solvent) is likely the optimal system for recrystallization, offering high yield and purity.

  • Reaction: Toluene or Acetonitrile are suitable reaction solvents, balancing solubility with thermal stability.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980). Solvent activity along a saturation line and solubility of hydrogen-bonding solids. The Journal of Physical Chemistry, 84(9), 975-979. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Shaokun, T., et al. (2010). Solubility of 3-methyl-N-phenyl-2-pyrazoline-5-one in ethanol + water mixtures. Journal of Chemical & Engineering Data. (Reference for methodology on similar amide/nitrogenous compounds).

Sources

Technical Whitepaper & Safety Data Profile: N-(3-bromo-2-methylphenyl)acetamide in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-bromo-2-methylphenyl)acetamide (CAS: 67866-91-5) is a highly versatile halogenated acetanilide derivative utilized extensively in medicinal chemistry and drug development. Rather than being an end-stage therapeutic, this compound serves as a critical structural building block. The presence of the aryl bromide provides a reliable electrophilic handle for palladium-catalyzed cross-coupling reactions, while the acetamide moiety acts both as a robust protecting group for the underlying amine and as a potential directing group for late-stage functionalization.

This whitepaper synthesizes the physicochemical properties, toxicological safety data (SDS), and field-proven experimental workflows associated with this compound, providing researchers with a comprehensive, causality-driven guide to its handling and application.

Physicochemical Profiling & Structural Logic

Understanding the structural logic of N-(3-bromo-2-methylphenyl)acetamide is essential for predicting its reactivity and stability. The molecule consists of a central benzene ring substituted with a methyl group at the 2-position, a bromine atom at the 3-position, and an acetamide group at the 1-position.

The steric bulk of the ortho-methyl group restricts the free rotation of the acetamide moiety, locking it into a preferred conformation that can influence the regioselectivity of subsequent reactions. Furthermore, the electron-withdrawing nature of the acetamide carbonyl reduces the electron density of the aromatic ring compared to the free aniline, stabilizing the molecule against unwanted electrophilic aromatic substitutions (such as over-halogenation) while maintaining the reactivity of the C-Br bond for oxidative addition.

Table 1: Physicochemical Properties
ParameterData / Specification
Chemical Name N-(3-bromo-2-methylphenyl)acetamide
CAS Registry Number 67866-91-5 [1]
Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
Structural Class Halogenated Acetanilide / Amide
Physical State Solid (Crystalline powder)

Toxicological & Safety Matrix (SDS Core)

As a Senior Application Scientist, it is critical to understand why a compound is hazardous, not just that it is hazardous. The safety profile of N-(3-bromo-2-methylphenyl)acetamide is driven by its potential to undergo in vivo hydrolysis. Under strong enzymatic, acidic, or basic conditions, the amide bond can cleave to release 3-bromo-2-methylaniline. Free anilines are known to oxidize the Fe²⁺ in hemoglobin to Fe³⁺, potentially inducing methemoglobinemia, which impairs the blood's oxygen-carrying capacity [2]. Additionally, the electrophilic nature of the aryl halide can cause skin sensitization through covalent binding with epidermal proteins.

Table 2: GHS Hazard Classification & Handling Protocols
Hazard ClassGHS StatementMechanistic Rationale & Handling Protocol
Acute Toxicity (Oral) H302: Harmful if swallowedRationale: Potential hydrolysis in the acidic environment of the stomach to toxic aniline derivatives. Protocol: Handle only in a Class II biological safety cabinet or chemical fume hood.
Skin Irritation H315: Causes skin irritationRationale: Mild electrophilicity and lipophilicity allow dermal penetration and protein binding. Protocol: Mandate nitrile gloves (double-gloving recommended) and a lab coat.
Eye Irritation H319: Causes serious eye irritationRationale: Particulate nature of the crystalline solid causes mechanical and chemical irritation to the cornea. Protocol: Wear tightly sealed chemical safety goggles.
Respiratory H335: May cause respiratory irritationRationale: Inhalation of fine crystalline dust irritates mucosal membranes. Protocol: P261 (Avoid breathing dust); use local exhaust ventilation.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic explanation and a validation checkpoint.

Workflow A: Synthesis via Nucleophilic Acyl Substitution

N-(3-bromo-2-methylphenyl)acetamide is typically synthesized via the acetylation of 3-bromo-2-methylaniline using acetic anhydride. The reaction relies on the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of acetic anhydride [3].

Step-by-Step Protocol:

  • Preparation: Dissolve 10.0 mmol of 3-bromo-2-methylaniline in 20 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask. Causality: DCM is a non-nucleophilic, aprotic solvent that readily dissolves the starting material without participating in the reaction.

  • Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C. Causality: Acetylation is highly exothermic. Low temperatures prevent the formation of di-acetylated byproducts and control the reaction kinetics.

  • Reagent Addition: Add 12.0 mmol (1.2 equivalents) of acetic anhydride dropwise over 15 minutes while stirring.

  • Self-Validation (TLC): After 2 hours of stirring at room temperature, analyze the mixture via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. Validation: The reaction is complete when the starting material spot (visualized under UV 254 nm) completely disappears, confirming full conversion.

  • Quenching & Workup: Pour the mixture into 50 mL of ice-cold saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This neutralizes the byproduct (acetic acid) and unreacted acetic anhydride, preventing acid-catalyzed degradation of the product.

  • Isolation: Extract the aqueous layer with DCM (3 x 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude crystalline product.

SynthesisWorkflow Start 3-Bromo-2-methylaniline (Starting Material) Reaction Nucleophilic Acyl Substitution (0-5 °C) Start->Reaction Reagents Acetic Anhydride / DCM (Acylating Agent) Reagents->Reaction Workup Aqueous Quench & Extraction (Remove Acetic Acid) Reaction->Workup TLC Confirmation Product N-(3-bromo-2-methylphenyl)acetamide (Target Scaffold) Workup->Product Crystallization

Figure 1: Workflow for the synthesis of N-(3-bromo-2-methylphenyl)acetamide via acetylation.

Workflow B: Downstream Application - Suzuki-Miyaura Cross-Coupling

In drug discovery, the aryl bromide moiety of this compound is frequently exploited to build biaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction [4]. The bromine atom is an excellent leaving group for the initial oxidative addition step by a Palladium(0) catalyst.

Step-by-Step Protocol:

  • Catalyst & Reagent Loading: In an oven-dried Schlenk tube, combine 1.0 mmol of N-(3-bromo-2-methylphenyl)acetamide, 1.2 mmol of an arylboronic acid, 3.0 mmol of Potassium Carbonate (K₂CO₃), and 0.05 mmol (5 mol%) of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Degassing: Add 10 mL of a 4:1 Toluene:Water solvent mixture. Degas the suspension via three freeze-pump-thaw cycles. Causality: Pd(0) is highly sensitive to oxidation by atmospheric oxygen. Degassing ensures the catalyst remains in its active state.

  • Reaction Execution: Heat the mixture to 90 °C under an argon atmosphere for 12 hours. The base (K₂CO₃) is critical here; it activates the boronic acid by forming a reactive boronate complex, which facilitates the transmetalation step [4].

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS). Validation: Confirm the presence of the desired biaryl product mass [M+H]⁺ and the absence of the starting aryl bromide mass.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.

SuzukiMechanism Pd0 Pd(0) Catalyst (Active Species) OA Oxidative Addition (Pd(II) Intermediate) Pd0->OA ArBr N-(3-bromo-2-methylphenyl)acetamide (Electrophile) ArBr->OA TM Transmetalation (Diaryl Pd(II) Complex) OA->TM Boronic Arylboronic Acid + Base (Nucleophile) Boronic->TM RE Reductive Elimination (C-C Bond Formation) TM->RE RE->Pd0 Catalyst Regeneration Product Biaryl Acetamide (Coupled Product) RE->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing the aryl bromide.

References

  • PatSnap Synapse. "What is the mechanism of Acetanilide?". PatSnap. Available at:[Link]

  • Vedantu. "What is the action of the following reagents on aniline? Acetic anhydride." Vedantu Chemistry Resources. Available at:[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs. Available at:[Link]

Methodological & Application

Application Note: High-Fidelity Synthesis of N-(3-bromo-2-methylphenyl)acetamide from o-Toluidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of N-(3-bromo-2-methylphenyl)acetamide (also known as 3'-bromo-2'-methylacetanilide) presents a specific regiochemical challenge often underestimated in standard protocols. The target molecule features a bromine atom at the meta position relative to the nitrogen, a position electronically deactivated for direct electrophilic aromatic substitution (EAS) on the aniline or acetanilide core.

The Core Challenge: Direct bromination of o-toluidine (or its acetylated derivative) is dominated by the strong ortho/para directing effect of the nitrogen lone pair. This exclusively yields the 4-bromo (para) isomer or the 6-bromo (ortho) isomer as a minor byproduct, but rarely the 3-bromo isomer with high selectivity.

The Solution: To guarantee the formation of the 3-bromo isomer, this protocol employs a Nitration-Sandmeyer-Reduction strategy. By exploiting the ortho-directing effect of the methyl group in a nitration step (targeting the 6-position of the toluene core), followed by a Sandmeyer replacement and reduction, we bypass the electronic limitations of direct halogenation.

Target Structure & Numbering
  • IUPAC Name: N-(3-bromo-2-methylphenyl)acetamide

  • Precursor: 3-bromo-2-methylaniline (equivalent to 2-amino-6-bromotoluene )[1]

  • Regiochemistry: The bromine is adjacent to the methyl group and meta to the acetamide group.

Synthetic Route Visualization

The following pathway illustrates the requisite logic to install the bromine atom at the chemically difficult C3 position (C6 of the toluene core).

SynthesisRoute Start o-Toluidine (2-methylaniline) Step1 N-(2-methylphenyl)acetamide (Protection) Start->Step1 Ac2O, AcOH Step2 2-Acetamido-6-nitrotoluene (+ 4-nitro isomer) Step1->Step2 HNO3, H2SO4 (Nitration) Step3 2-Amino-6-nitrotoluene (Hydrolysis & Separation) Step2->Step3 1. HCl/H2O 2. Steam Distillation (Isolates 6-nitro) Step4 2-Bromo-6-nitrotoluene (Sandmeyer) Step3->Step4 1. NaNO2, HBr 2. CuBr (Sandmeyer) Step5 2-Amino-6-bromotoluene (3-bromo-2-methylaniline) Step4->Step5 Fe, HCl (Reduction) Target N-(3-bromo-2-methylphenyl)acetamide (Target) Step5->Target Ac2O, AcOH (Acetylation)

Figure 1: Step-wise synthetic pathway leveraging the 6-nitro intermediate to establish the 3-bromo substitution pattern.

Detailed Experimental Protocol

Phase 1: Precursor Preparation (Isomer Isolation)

Objective: Synthesize pure 2-amino-6-nitrotoluene (6-nitro-o-toluidine).

Direct nitration of o-toluidine is hazardous and yields tars. We protect the amine, nitrate, and then separate the isomers.

Step 1.1: Acetylation

  • Dissolve o-toluidine (107 g, 1.0 mol) in glacial acetic acid (200 mL).

  • Add acetic anhydride (110 mL, 1.1 mol) slowly with stirring. The reaction is exothermic.[2]

  • Reflux for 30 minutes, then pour into ice water (1 L).

  • Filter the white solid (N-acetyl-o-toluidine) and dry. Yield: ~90-95%.

Step 1.2: Nitration & Hydrolysis

  • Dissolve N-acetyl-o-toluidine (149 g, 1.0 mol) in conc. H2SO4 (300 mL) at 0–5°C.

  • Add a mixture of conc. HNO3 (70 mL) and conc. H2SO4 (100 mL) dropwise, maintaining temp <10°C.

  • Stir for 2 hours at room temperature. Pour onto crushed ice.

  • Filter the crude solid (mixture of 4-nitro and 6-nitro isomers).

  • Hydrolysis: Reflux the wet cake in 30% HCl (500 mL) for 3 hours to remove the acetyl group.

  • Separation (Critical): Steam distill the basified reaction mixture.

    • Mechanism:[2][3]2-amino-6-nitrotoluene is chelated (intramolecular H-bond between NH2 and NO2) and is steam volatile .

    • The 2-amino-4-nitrotoluene isomer is not volatile and remains in the flask.

  • Collect the yellow distillate, cool, and filter the yellow needles of 2-amino-6-nitrotoluene .

    • Yield: ~30-35% (The 4-nitro isomer is the major product, but this step ensures high purity of the required 6-isomer).

Phase 2: Functional Group Transformation

Objective: Convert the amino group to bromine (Sandmeyer) and the nitro group to the final amine.

Step 2.1: Sandmeyer Bromination

  • Suspend 2-amino-6-nitrotoluene (15.2 g, 0.1 mol) in 48% HBr (60 mL) and water (60 mL). Heat to dissolve if necessary, then cool to 0-5°C to form the hydrobromide salt.

  • Add a solution of NaNO2 (7.0 g, 0.105 mol) in water (20 mL) dropwise below 5°C. The solution should become clear (diazonium salt).

  • Prepare a solution of CuBr (15 g) in 48% HBr (20 mL).

  • Add the cold diazonium solution slowly to the CuBr solution with vigorous stirring.

  • Warm to 60°C for 1 hour to complete gas evolution.

  • Steam distill or extract with ether to isolate 2-bromo-6-nitrotoluene .

    • Note: This intermediate has the bromine at the "6" position of toluene, which corresponds to the "3" position of the final aniline.

Step 2.2: Reduction of Nitro Group

  • Dissolve 2-bromo-6-nitrotoluene (21.6 g, 0.1 mol) in ethanol (100 mL) and conc. HCl (10 mL).

  • Add Iron powder (20 g) portion-wise under reflux (Bechamp reduction) or use SnCl2 (60 g) in HCl.

  • Reflux for 2-3 hours.

  • Basify with NaOH and steam distill the product (or extract with ethyl acetate).

  • Isolate 2-amino-6-bromotoluene (also named 3-bromo-2-methylaniline ).[1][4]

    • Physical Data: Oil or low-melting solid.

Phase 3: Final Acetylation

Objective: Formation of the target acetamide.

Protocol:

  • Dissolve 3-bromo-2-methylaniline (18.6 g, 0.1 mol) in dichloromethane (100 mL) or glacial acetic acid (50 mL).

  • Add acetic anhydride (11 mL, 0.11 mol).

  • Stir at room temperature for 2 hours.

  • Evaporate solvent or pour into water.

  • Recrystallize the solid from ethanol/water.

Product Data:

  • Compound: N-(3-bromo-2-methylphenyl)acetamide

  • Yield: ~85% (from amine).

  • Appearance: White crystalline solid.[5]

  • Melting Point: 156–157°C (Ref 1).

Analytical & Quality Control

To differentiate the target from the common 4-bromo byproduct (which has a similar melting point of ~159°C), NMR spectroscopy is required.[6]

FeatureTarget: 3-Bromo IsomerImpurity: 4-Bromo Isomer
Structure 1,2,3-trisubstituted1,2,4-trisubstituted
1H NMR (Aromatic) Doublet (d), Doublet (d), Triplet (t) pattern.Doublet (d), Doublet of doublets (dd), Doublet (d).
Coupling Constants J ~ 8 Hz (ortho coupling only).J ~ 8 Hz (ortho) and J ~ 2 Hz (meta).
Symmetry Protons at 4, 5, 6. H-5 is a triplet.Protons at 3, 5, 6. No triplet.

Key Diagnostic: Look for the triplet at position 5 in the 3-bromo isomer. The 4-bromo isomer will show a distinct singlet-like doublet (meta coupled) for the proton at position 3.

References

  • PrepChem. "Preparation of N-(3-bromo-2-methylphenyl)acetamide." PrepChem.com. Accessed October 2025. [Link]

  • Cohen, J. B., & Dakin, H. D. (1901). "The Constitution of the Nitro- and Chloronitro-derivatives of the Dichlorobenzenes." Journal of the Chemical Society, Transactions, 79, 1111.
  • Organic Syntheses. "3-Bromo-4-aminotoluene." Org.[1][2][5][6][7][8] Synth. 1923, 3, 19. (Illustrates the contrasting synthesis of the 4-bromo isomer). [Link]

Sources

Application Note: Bromination Protocol for N-(2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

[nodesep=0.5, ranksep=0.5`. I think this will wrap things up.

Validating Protocol Steps

I'm now integrating self-validating checks into the bromination protocol. I will incorporate visual cues, such as color changes, and precipitation observations into each step. This is to ensure each step works, and validates the protocol. I have double-checked the ACS paper's URL, and now need to finish the final checks.

Executive Summary

The electrophilic aromatic bromination of N-(2-methylphenyl)acetamide (commonly known as o-acetotoluidide) is a fundamental transformation in organic synthesis, yielding 4-bromo-2-methylacetanilide . This halogenated intermediate is a critical building block in drug development, frequently utilized as an aryl halide precursor in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations) [1].

This application note provides a comprehensive, self-validating protocol for the regioselective bromination of N-(2-methylphenyl)acetamide. By detailing both the mechanistic causality and the practical step-by-step workflow, this guide ensures high-yield, reproducible results suitable for research and scale-up environments.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

To design a successful synthesis, one must understand the electronic and steric interplay on the aromatic ring. The substrate, N-(2-methylphenyl)acetamide, features two distinct ortho/para-directing substituents:

  • The Acetamido Group (-NHAc): A strong activating group due to the resonance donation of the nitrogen lone pair into the aromatic ring.

  • The Methyl Group (-CH3): A weak activating group relying on hyperconjugation.

Because the -NHAc group is significantly more activating than the -CH3 group, it dictates the regiochemistry of the incoming electrophile. The -NHAc group directs the bromonium ion (


) to its ortho (C6) and para (C4) positions. However, the ortho position is sterically hindered by the bulky acetamido moiety itself. Consequently, the electrophilic attack is heavily favored at the sterically accessible para position, resulting in 4-bromo-2-methylacetanilide  as the overwhelming major product [1].

G Substrate N-(2-methylphenyl)acetamide (Substrate) NHAc -NHAc Group (Strong Activator, o/p-director) Substrate->NHAc CH3 -CH3 Group (Weak Activator, o/p-director) Substrate->CH3 Ortho Ortho Position (C6) Sterically Hindered NHAc->Ortho Minor Pathway Para Para Position (C4) Sterically Favored NHAc->Para Major Pathway Product 4-Bromo-2-methylacetanilide (Target Product) Para->Product

Regioselectivity logic for the bromination of N-(2-methylphenyl)acetamide.

Experimental Strategies: Method Selection

Two primary methodologies are employed for this transformation. The traditional method utilizes molecular bromine (


) in glacial acetic acid. A greener alternative utilizes oxidative bromination, generating bromine in situ using sodium perborate and potassium bromide [2].
Table 1: Comparison of Bromination Methodologies
ParameterTraditional Method (

/ AcOH)
Oxidative Method (

/ KBr)
Reagents Liquid

, Glacial Acetic Acid

, KBr,

(cat.), AcOH
Typical Yield 90 - 96% [1]60 - 87% [2]
Reaction Time 1 - 2 Hours1 - 3 Hours
Temperature 15 - 25 °C (Room Temp)40 - 75 °C
Pros Highly scalable, rapid, extremely high yields.Avoids handling toxic liquid bromine.
Cons Requires strict fume hood use; corrosive.Lower atom economy; requires metal catalysts.

For the purpose of this protocol, we detail the Traditional Method due to its superior yield and industry-standard status for scale-up.

Detailed Experimental Protocol (Traditional Method)

Self-Validating System: This protocol is designed with built-in visual and chemical cues (In-Process Controls) to verify the success of each step autonomously.

Materials & Reagents
  • N-(2-methylphenyl)acetamide (Substrate)

  • Molecular Bromine (

    
    ) (Electrophile)
    
  • Glacial Acetic Acid (Solvent & Polarizer)

  • Sodium Bisulfite (

    
    ) (Quenching Agent)
    
  • Deionized Water & 95% Ethanol

Step-by-Step Workflow
  • Substrate Dissolution: Suspend 10.0 mmol of N-(2-methylphenyl)acetamide in 15 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar. Stir until completely dissolved.

    • Causality: Glacial acetic acid is chosen because it polarizes the Br-Br bond, enhancing its electrophilicity without the need for a Lewis acid catalyst (like

      
      ).
      
  • Temperature Control: Place the flask in a cool water bath (15–20 °C). Do not use a strict ice bath (0 °C), as glacial acetic acid freezes at 16.6 °C.

  • Electrophile Addition: In a fume hood, prepare a solution of 10.5 mmol (1.05 equiv) of liquid

    
     in 5 mL of glacial acetic acid. Attach an addition funnel and add the 
    
    
    
    solution dropwise over 30 minutes.
    • Self-Validation Cue 1: As each drop of the deep red-brown bromine solution hits the reaction mixture, the color will rapidly discharge to pale yellow/orange, confirming the instantaneous consumption of the electrophile by the highly activated aromatic ring.

  • Reaction Maturation: Once addition is complete, stir the mixture at room temperature for 1 hour.

    • Self-Validation Cue 2: The persistence of a faint orange/red tint indicates a slight excess of bromine, confirming the substrate is the limiting reagent and the reaction has reached completion.

  • Quenching: Pour the reaction mixture slowly into 100 mL of ice-cold water containing 1.0 g of sodium bisulfite (

    
    ). Stir vigorously for 15 minutes.
    
    • Causality:

      
       reduces any unreacted, toxic 
      
      
      
      into harmless, water-soluble bromide ions (
      
      
      ).
    • Self-Validation Cue 3: The orange color will completely vanish, and a dense, off-white to white precipitate (the crude product) will immediately form due to its insolubility in water [1].

  • Isolation & Purification: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water to remove residual acetic acid and inorganic salts.

  • Recrystallization: Recrystallize the crude solid from boiling 95% ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. Filter and air-dry the purified colorless needles.

Workflow Step1 1. Dissolve Substrate in Glacial AcOH Step2 2. Cool to 15-20 °C (Avoid Freezing) Step1->Step2 Step3 3. Dropwise Addition of Br2 in AcOH Step2->Step3 Step4 4. Stir at RT (1 hr) Wait for color discharge Step3->Step4 Step5 5. Quench with Cold NaHSO3(aq) Step4->Step5 Step6 6. Vacuum Filtration & Water Wash Step5->Step6 Step7 7. Recrystallize from 95% EtOH Step6->Step7 Product Pure 4-Bromo-2-methylacetanilide Step7->Product

Experimental workflow for the synthesis of 4-bromo-2-methylacetanilide.

Analytical Characterization

To verify the integrity of the synthesized 4-bromo-2-methylacetanilide, compare the isolated material against the following standard analytical metrics [3].

Table 2: Expected Analytical Data
Analytical MethodExpected Result / ValueDiagnostic Significance
Appearance White to off-white crystalline solidIndicates removal of colored bromine/polymeric impurities.
Melting Point 159.0 – 163.0 °C [3]Sharp melting point confirms high purity.

H NMR (CDCl

)
~2.18 ppm (s, 3H, -CH

) ~2.20 ppm (s, 3H, -COCH

) ~7.16 - 7.53 ppm (m, 3H, Ar-H)
The integration of exactly 3 aromatic protons confirms mono-bromination. The splitting pattern (typically a doublet, doublet of doublets, and a singlet) confirms para-substitution relative to the acetamido group.

Troubleshooting & Optimization

  • Issue: Formation of Di-brominated Byproducts

    • Cause: Reaction temperature too high or excess bromine added too rapidly.

    • Solution: Ensure the water bath maintains the temperature below 25 °C. Strictly control the stoichiometry of

      
       to 1.0 - 1.05 equivalents and maintain a slow dropwise addition rate.
      
  • Issue: Oil Formation Instead of Precipitation During Quench

    • Cause: Presence of unreacted starting material or residual acetic acid preventing crystallization.

    • Solution: Ensure vigorous stirring during the quench. If an oil persists, scratch the inside of the beaker with a glass rod to induce nucleation, or leave the mixture in an ice bath for an extended period.

  • Issue: Hydrolysis of the Acetamide (Deacetylation)

    • Cause: Prolonged exposure to strong acids or heat.

    • Solution: Do not heat the reaction mixture during the bromination phase. Proceed to the aqueous quench immediately after the 1-hour maturation period.

References

  • Products from Electrophilic Aromatic Halogenation / Bromination of Acetanilide Source: Journal of Chemical Education / ACS Publications URL
  • Oxidative Bromination of Aromatic Amides using Sodium Perborate as Oxidant Source: RSC Publishing URL
  • 4'-Bromo-2'-methylacetanilide | 24106-05-6 Properties & Melting Point Source: Sigma-Aldrich / PubChem URL

Suzuki-Miyaura coupling conditions for 3-bromo-2-methylacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Sterically Hindered 3-Bromo-2-methylacetanilide

Executive Summary

This guide details the synthetic protocols for the Suzuki-Miyaura cross-coupling of 3-bromo-2-methylacetanilide (CAS: 67866-91-5). Unlike standard aryl bromides, this substrate presents a specific steric challenge: the bromine at the C3 position is ortho-substituted by a methyl group at C2. This steric crowding significantly retards the rate of oxidative addition and transmetallation, often leading to low yields or dehalogenation byproducts under "textbook" conditions (e.g., Pd(PPh3)4).

This document provides two validated condition sets:

  • Method A (Advanced): Utilizes Buchwald precatalysts (XPhos/SPhos) for challenging/hindered boronic acids.

  • Method B (Standard): Utilizes robust Pd(dppf)Cl₂ for highly reactive boronic acids.

Substrate Analysis & Mechanistic Challenges

To design an effective reaction, one must understand the molecular environment.

  • Electronic Profile: The acetamido group (–NHAc) at C1 is an electron-donating group (EDG) by resonance. This increases electron density on the ring, making the C–Br bond slightly less electrophilic and harder to insert into by Palladium(0) compared to electron-deficient systems.

  • Steric Profile (Critical): The C2-methyl group creates a "steric wall" adjacent to the C3-bromine.

    • Impact on Oxidative Addition: The bulky methyl group hinders the approach of the Pd(0)Lₙ species.

    • Impact on Transmetallation: The resulting Ar-Pd(II)-Br complex is crowded, making the approach of the boronate species difficult.

Mechanistic Pathway & Steric Interference:

SuzukiCycle cluster_steric Steric Bottleneck Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting Step due to C2-Me) Pd0->OxAdd + 3-Br-2-Me-Acetanilide Complex1 Ar-Pd(II)-Br (Crowded Intermediate) OxAdd->Complex1 BaseStep Base Activation (Ligand Exchange) Complex1->BaseStep + Base (OH-/CO3--) TransMet Transmetallation (Boronic Acid Entry) BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Formation RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the steric bottleneck at the oxidative addition step caused by the ortho-methyl group.

Optimization Strategy

For this substrate, standard ligands like PPh₃ are often insufficient because they lack the bulk required to force reductive elimination and the electron-richness to accelerate oxidative addition.

VariableRecommendationRationale
Ligand XPhos or SPhos These dialkylbiaryl phosphines are electron-rich (facilitating oxidative addition into the Ar-Br bond) and bulky (promoting reductive elimination).
Catalyst Source Pd G3/G4 Precatalysts Using precatalysts (e.g., XPhos Pd G3) ensures a defined 1:1 Pd:Ligand ratio and rapid activation, avoiding the induction period of Pd(OAc)₂.
Base K₃PO₄ A stronger base than carbonate is often required for hindered substrates to drive the equilibrium of the boronate "ate" complex formation.
Solvent Toluene/Water (10:1) A biphasic system allows for high temperatures (100°C+) and efficient solubility of both organic substrate and inorganic base.

Experimental Protocols

Method A: The "Advanced" Protocol (Recommended)

Best for: Coupling with hindered aryl boronates, heteroaryl boronates, or when high yield is critical.

Reagents:

  • 3-bromo-2-methylacetanilide (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%)

  • Base: K₃PO₄ (3.0 equiv, 0.5 M in water)

  • Solvent: THF or Toluene (degassed)

Step-by-Step Workflow:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with 3-bromo-2-methylacetanilide (228 mg, 1.0 mmol), the boronic acid (1.2 mmol), and XPhos Pd G3 (17 mg, 0.02 mmol).

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Inject degassed THF or Toluene (4.0 mL) via syringe.

  • Base Addition: Inject degassed aqueous K₃PO₄ (0.5 M, 6.0 mL) via syringe.

  • Reaction: Place the vial in a pre-heated block at 60–80°C . Stir vigorously (critical for biphasic mixtures) for 2–12 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting bromide (M+H = 228/230).

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and Water (10 mL). Separate layers. Extract aqueous layer 2x with EtOAc. Dry organics over MgSO₄, filter, and concentrate.

Method B: The "Standard" Protocol

Best for: Coupling with highly reactive, simple phenyl boronic acids.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM (5.0 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Temperature: 90–100°C

Note: Pd(dppf)Cl₂ is robust but less active than XPhos. Higher temperatures (100°C) are strictly required to overcome the steric barrier of the methyl group.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Inert Inert Atmosphere (Vac/N2 x3) Start->Inert AddSolv Add Solvents (Degassed) Inert->AddSolv Heat Heat to 80-100°C Vigorous Stirring AddSolv->Heat Check LCMS Check (>95% Conv?) Heat->Check Check->Heat No (Add more cat.) Workup Aq. Workup (EtOAc/H2O) Check->Workup Yes Purify Column Chrom. (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis of biaryl acetanilides.

Troubleshooting Guide

ObservationDiagnosisSolution
Starting Material Remains Catalyst death or insufficient activation energy.Switch to XPhos Pd G3 . Increase temperature to 100°C. Ensure solvent is thoroughly degassed (O₂ kills active Pd).
Protodehalogenation (Ar-H) Reductive elimination of H-Pd-Ar instead of Ar'-Pd-Ar.This side reaction competes when transmetallation is slow. Increase Boronic Acid equivalents (1.5x) and Base concentration . Switch solvent to Toluene (anhydrous) + solid K₃PO₄ to reduce proton sources.
Homocoupling (Ar'-Ar') Oxidative coupling of boronic acid.Reduce O₂ in the system (sparge solvents longer). Add the boronic acid slowly (syringe pump) if severe.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Lubaev, A. E., et al. (2024).[4][5] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[6] RSC Advances, 14, 28656-28662. Link

    • Note: Validates the difficulty of ortho-substituted aniline couplings and the utility of specialized Pd c
  • BenchChem. (2025).[7] Synthesis Protocol for Acetamide, N-9-acridinyl-2-bromo-: A Technical Guide. Link

    • Note: Provides context on the synthesis of bromo-acetanilide precursors.

Sources

Application Note: N-(3-Bromo-2-methylphenyl)acetamide as a Strategic Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Executive Summary

In modern medicinal chemistry, the precise spatial arrangement of pharmacophores is paramount for target selectivity and potency. N-(3-bromo-2-methylphenyl)acetamide has emerged as a highly privileged building block, particularly in the design of kinase inhibitors and immune checkpoint modulators.

This intermediate offers a trifecta of synthetic utility:

  • The 3-Bromo Handle : A highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The Ortho-Methyl Group : A critical steric element that induces conformational restriction (atropisomerism), locking synthesized molecules into specific 3D orientations required for deep-pocket target binding.

  • The Acetamide Moiety : Functions dualistically as a robust protecting group for the nucleophilic aniline nitrogen and as a directing group for late-stage C-H activation.

Physicochemical & Structural Profiling

PropertyValue
Chemical Name N-(3-bromo-2-methylphenyl)acetamide
CAS Registry Number 54879-19-5
Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
Key Structural Features Ortho-methyl group (steric locking), 3-bromo substituent (cross-coupling handle), N-acetyl group (protecting/directing group)

Mechanistic Rationale in Drug Design

The Ortho-Methyl Effect and Atropisomerism

The 2-methyl group is not merely a passive spectator; it is a critical structural design element. When the 3-bromo position is subjected to cross-coupling to form a biaryl axis, the adjacent methyl group creates severe steric hindrance. This restricts rotation around the newly formed C-C or C-N bond, locking the molecule into a specific atropisomeric conformation. This strategy was famously employed in the development of Bruton's Tyrosine Kinase (BTK) inhibitors (such as BMS-986142 and BMS-986143), where rotationally stable atropisomers demonstrated drastically improved kinase selectivity and reduced off-target toxicity[1][2].

The 3-Bromo Handle for Late-Stage Functionalization

The aryl bromide is perfectly primed for oxidative addition by Palladium(0) species. It is routinely utilized in Suzuki-Miyaura couplings to append diverse aryl or heteroaryl groups. For example, this exact cross-coupling strategy is a key step in synthesizing small-molecule PD-1/PD-L1 inhibitors, where the bromo-arene is coupled with 2-methylphenyl boronic acid to build the core scaffold[3].

The Acetamide Directing Group

The N-acetyl moiety serves a dual purpose. Primarily, it protects the aniline nitrogen during harsh electrophilic or oxidative conditions. Secondarily, the carbonyl oxygen can coordinate with transition metals (like Pd, Rh, or Ru), directing C-H activation to the adjacent ortho-position (C6). This enables the late-stage construction of complex heterocycles, such as indoles or quinolinones, without requiring pre-functionalized starting materials.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by this versatile intermediate.

G Start N-(3-bromo-2-methylphenyl)acetamide (Core Intermediate) Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed C-C Bond Formation) Start->Suzuki CH_Act Directed C-H Activation (Ortho-Functionalization) Start->CH_Act Deprotect Amide Deprotection (Yields Free Aniline) Start->Deprotect Biaryl Biaryl Scaffolds (e.g., BTK Kinase Inhibitors) Suzuki->Biaryl Heterocycles Indole / Quinolinone Cores (Conformationally Locked) CH_Act->Heterocycles Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Deprotect->Buchwald

Figure 1: Divergent synthetic pathways of N-(3-bromo-2-methylphenyl)acetamide in drug discovery.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring reproducibility through mechanistic understanding.

Protocol A: Preparation of N-(3-bromo-2-methylphenyl)acetamide

Objective : Acetylation of 3-bromo-2-methylaniline to install the directing/protecting group.

  • Setup : Dissolve 3-bromo-2-methylaniline (1.0 eq, 50 mmol) in anhydrous dichloromethane (DCM, 150 mL) under an inert nitrogen atmosphere.

  • Base Addition : Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).

    • Causality: TEA acts as an acid scavenger to neutralize the generated acetic acid, preventing the protonation of the aniline nitrogen which would otherwise stall the nucleophilic attack[4]. DMAP acts as an acyl transfer catalyst, accelerating the reaction.

  • Acylation : Cool the mixture to 0 °C using an ice bath. Add acetic anhydride (1.2 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the acetylation, preventing the formation of di-acetylated side products.

  • Workup : Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃ (100 mL), extract with DCM (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the product as a white solid.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective : Coupling the intermediate with an aryl boronic acid to form a rotationally restricted biaryl axis.

  • Setup : In a Schlenk flask, combine N-(3-bromo-2-methylphenyl)acetamide (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent System : Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: The biphasic system dissolves both the organic substrates (dioxane) and the inorganic base (water), facilitating the transmetalation step.

  • Degassing : Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Catalysis : Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand provides the necessary steric bulk to force a rapid reductive elimination, which is critical when coupling adjacent to the sterically demanding ortho-methyl group.

  • Reaction & Isolation : Heat the reaction to 90 °C for 12 hours. Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.

Protocol C: Acidic Deprotection to Yield Functionalized Aniline

Objective : Cleavage of the acetamide group post-coupling to expose the primary amine for further derivatization.

  • Setup : Dissolve the coupled acetamide intermediate (1.0 eq) in ethanol (10 mL/g).

  • Hydrolysis : Add concentrated HCl (10 eq).

    • Causality: Acidic hydrolysis is chosen over basic hydrolysis to avoid unwanted side reactions (such as nucleophilic aromatic substitution on electron-deficient coupled rings) and to directly yield the stable aniline hydrochloride salt.

  • Reaction : Reflux at 80 °C for 4-6 hours until complete consumption of the starting material is observed via LC-MS.

  • Isolation : Concentrate the mixture in vacuo, neutralize with 1M NaOH if the free base is desired, and extract with ethyl acetate.

Data Presentation: Suzuki Coupling Reaction Optimization

To demonstrate the critical nature of catalyst selection when dealing with the ortho-methyl steric clash, the following optimization data is provided for Protocol B:

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9042High steric hindrance at the ortho-methyl position slows oxidative addition; triphenylphosphine is too labile.
2Pd(OAc)₂ / SPhosK₃PO₄Toluene10065SPhos improves the coupling of hindered substrates, but protodeboronation competes.
3 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 88 Optimal. The large bite angle of the bidentate dppf ligand forces rapid reductive elimination, overcoming the steric clash of the 2-methyl group.
4Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane10085Excellent yield, but higher catalyst cost compared to Entry 3 with no significant yield advantage.

References

Sources

Application Note: Efficient N-Acetylation of 3-Bromo-2-methylaniline for Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Application Guide

Introduction & Strategic Context

In the landscape of modern drug discovery, functionalized anilines serve as critical building blocks for complex heterocyclic scaffolds. Specifically, 3-bromo-2-methylaniline is a highly valuable precursor utilized in the synthesis of biologically active compounds, including indazoles and benzimidazoles targeted for oncology applications (e.g., CYP17A1 lyase inhibitors for prostate cancer) [1].

Before subjecting this substrate to downstream cross-coupling (such as Suzuki-Miyaura reactions) or cyclization, the primary amine must often be protected or modified. The N-acetylation of 3-bromo-2-methylaniline to form N-(3-bromo-2-methylphenyl)acetamide is a fundamental transformation that dampens the activating effect of the amine, prevents unwanted electrophilic aromatic over-substitution, and provides a stable intermediate for multi-step syntheses [2].

Reaction Rationale & Causality

The acetylation of anilines proceeds via a nucleophilic acyl substitution mechanism. While acetyl chloride is a potent acylating agent, it is highly corrosive, prone to causing diacetylation, and generates stoichiometric hydrogen chloride that protonates the amine, necessitating the use of a base or phase-transfer catalysts [3].

For sterically hindered substrates like 3-bromo-2-methylaniline—where the ortho-methyl group restricts the trajectory of the incoming electrophile—acetic anhydride paired with glacial acetic acid is the optimal reagent system. Glacial acetic acid acts as both a solvent and an acid catalyst; it hydrogen-bonds with the carbonyl oxygen of the anhydride, increasing its electrophilicity and overcoming the steric barrier imposed by the ortho-methyl and meta-bromo substituents. This ensures rapid, quantitative mono-acetylation while maintaining excellent atom economy [2].

Physicochemical Data Presentation

Understanding the physical properties of the reactant and product is essential for designing the isolation and purification workflows.

Property3-Bromo-2-methylaniline (Reactant)N-(3-Bromo-2-methylphenyl)acetamide (Product)
Molecular Formula C₇H₈BrNC₉H₁₀BrNO
Molar Mass 186.05 g/mol 228.09 g/mol
Appearance Pale yellow to brown liquid / low-melting solidOff-white to white crystalline solid[4]
Solubility Soluble in DCM, ether, ethanol; insoluble in waterSoluble in hot ethanol, DMSO; insoluble in cold water
Role in Synthesis Nucleophile / Core ScaffoldProtected Intermediate / Stable Precursor

Mechanistic Pathway & Experimental Workflow

The following diagram maps the logical progression of the transformation, from substrate activation to final product isolation.

Workflow Substrate 3-Bromo-2-methylaniline (Reactant) Reaction Nucleophilic Acyl Substitution (Reflux / Stirring) Substrate->Reaction Reagent Acetic Anhydride + Glacial Acetic Acid Reagent->Reaction Quench Ice-Water Quench (Hydrolyzes Excess Anhydride) Reaction->Quench Complete Conversion Filter Vacuum Filtration (Isolates Crude Solid) Quench->Filter Precipitation Purify Recrystallization (Aqueous Ethanol) Filter->Purify Crude Product Product N-(3-Bromo-2-methylphenyl)acetamide (Purified Product) Purify->Product High Purity

Figure 1: Experimental workflow for the N-acetylation of 3-bromo-2-methylaniline.

Detailed Experimental Protocol

Reagents and Equipment
  • Substrate: 3-Bromo-2-methylaniline (1.0 equivalent)

  • Acylating Agent: Acetic anhydride (1.5 equivalents)

  • Solvent/Catalyst: Glacial acetic acid (3 volumes relative to substrate)

  • Quenching Agent: Ice-cold distilled water

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, Büchner funnel, ice bath.

Step-by-Step Methodology

Step 1: Substrate Dissolution & Activation

  • Action: Transfer 10.0 mmol (1.86 g) of 3-bromo-2-methylaniline into a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar. Add 5.0 mL of glacial acetic acid and stir until homogeneous.

  • Causality: Glacial acetic acid provides a polar, protic environment that dissolves the hydrophobic aniline while simultaneously preparing the system to protonate the incoming acetic anhydride, thereby enhancing its electrophilicity.

Step 2: Acylation

  • Action: Slowly add 15.0 mmol (1.42 mL) of acetic anhydride dropwise to the stirring solution at room temperature.

  • Causality: The nucleophilic attack of the amine on the anhydride is exothermic. Dropwise addition controls the thermal output, preventing localized overheating which could lead to unwanted degradation or the formation of diacetylated byproducts (RN(COCH₃)₂).

Step 3: Reaction Maturation

  • Action: Attach a reflux condenser and gently heat the reaction mixture to 60–70 °C for 30–45 minutes.

  • Causality: The ortho-methyl group creates a steric shield around the nitrogen lone pair. Elevating the temperature provides the necessary activation energy to drive the equilibrium toward complete mono-acetylation.

Step 4: Quenching and Precipitation

  • Action: Remove the flask from heat and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 50 mL of vigorously stirred crushed ice and water.

  • Causality: The ice-water quench serves a dual, highly efficient purpose. First, it rapidly hydrolyzes any unreacted acetic anhydride into water-soluble acetic acid. Second, the sudden increase in aqueous polarity dramatically decreases the solubility of the hydrophobic N-(3-bromo-2-methylphenyl)acetamide, forcing it to crash out of solution as a solid precipitate [2].

Step 5: Isolation and Purification

  • Action: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with 3 x 15 mL of ice-cold distilled water to remove residual acetic acid. Recrystallize the crude solid from a minimum volume of hot aqueous ethanol (e.g., 95% EtOH).

  • Causality: Washing removes acidic impurities that could catalyze degradation. Recrystallization exploits the steep temperature-solubility curve of acetamides in ethanol, leaving trace impurities dissolved in the mother liquor while yielding highly pure, crystalline product upon slow cooling.

Analytical Validation (Self-Validating System)

To ensure protocol integrity and trustworthiness, the workflow must be analytically validated at key checkpoints:

  • Reaction Monitoring (TLC): The completion of the reaction is validated by Thin Layer Chromatography (Eluent: 7:3 Hexanes/Ethyl Acetate). The starting aniline (UV-active, ninhydrin-positive) will disappear, replaced by a lower-Rf product spot. The amide is more polar and interacts more strongly with the silica stationary phase.

  • Purity Verification (Melting Point): After recrystallization and drying, record the melting point. A sharp melting point range (<2 °C variance) validates the success of the purification step and the removal of diacetylated impurities.

  • Structural Confirmation (Spectroscopy):

    • ¹H NMR (DMSO-d₆ or CDCl₃): Validation is confirmed by the disappearance of the broad primary amine -NH₂ signal (~3.5–4.0 ppm) and the emergence of a characteristic downfield amide -NH singlet (>8.0 ppm), alongside a new acetyl methyl singlet (~2.1 ppm).

References

  • Discovery of the Selective CYP17A1 Lyase Inhibitor BMS-351 for the Treatment of Prostate Cancer, PMC.[Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents, Der Pharma Chemica.[Link]

  • 1: Acetylation of Aniline (Experiment), Chemistry LibreTexts. [Link]

C-H activation substrates containing N-(3-bromo-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision C-H Functionalization of N-(3-bromo-2-methylphenyl)acetamide

Abstract

This technical guide details the strategic application of N-(3-bromo-2-methylphenyl)acetamide as a scaffold in transition-metal-catalyzed C-H activation. Unlike simple acetanilides, this substrate presents a unique "blocked-ortho" motif (2-methyl) and a reactive handle (3-bromo), directing functionalization exclusively to the C6 position. This note provides validated protocols for Pd(II)-catalyzed olefination and Rh(III)-catalyzed annulation , specifically designed to preserve the C-Br bond for downstream cross-coupling. These workflows allow for the rapid generation of polysubstituted indoles and arenes essential in drug discovery.

Substrate Architecture & Strategic Value

The utility of N-(3-bromo-2-methylphenyl)acetamide lies in its steric and electronic blueprint. In C-H activation, the acetamide group acts as a Directing Group (DG), coordinating with the metal center to lower the activation energy of the ortho C-H bond.

  • Directing Group (DG): Acetamide (-NHAc). Weakly coordinating, versatile for Pd, Rh, and Ru catalysis.

  • Steric Block (C2-Me): The methyl group at position 2 physically obstructs the metal center, preventing functionalization at this site. This forces regioselectivity to the C6 position .

  • Orthogonal Handle (C3-Br): The bromine atom provides a site for subsequent Suzuki or Buchwald-Hartwig couplings. Crucially , the protocols below are tuned to avoid premature oxidative addition into this C-Br bond.

SubstrateMap Substrate N-(3-bromo-2-methylphenyl)acetamide DG Directing Group (Acetamide) Coordinates Metal Substrate->DG Contains Block Steric Block (2-Methyl) Prevents C2 Reaction Substrate->Block C2 Position Target Target C-H (C6 Position) Regioselective Site Substrate->Target C6 Position Handle Reactive Handle (3-Bromo) Preserved for Cross-Coupling Substrate->Handle C3 Position DG->Target Directs Pd/Rh to Block->Target Forces Reaction to

Figure 1: Functional map of the substrate showing the interplay between the directing group, steric blocking, and the reactive C-H site.

Pre-requisite: Substrate Preparation[1][2]

If the substrate is not purchased commercially (CAS: 142063-47-2), it must be synthesized with high purity to remove aniline traces which poison C-H activation catalysts.

Protocol: Acetylation of 3-Bromo-2-methylaniline

  • Charge: Dissolve 3-bromo-2-methylaniline (10 mmol, 1.86 g) in DCM (30 mL).

  • Add Base: Add triethylamine (12 mmol, 1.67 mL) and cool to 0 °C.

  • Acylate: Dropwise add acetyl chloride (11 mmol, 0.78 mL) or acetic anhydride.

  • Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Wash with 1M HCl (to remove unreacted aniline), then sat. NaHCO3, then brine.

  • Purification: Recrystallize from Ethanol/Water.

    • Yield Target: >90%[1]

    • Appearance: White/Off-white solid.

Application Protocol A: Pd(II)-Catalyzed C-H Olefination

Objective: Install an alkene at the C6 position (Fujiwara-Moritani Reaction) while keeping the C-Br bond intact.

Mechanism: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[2][3] The Pd(II) species coordinates to the amide oxygen and activates the C6-H bond. The alkene inserts, followed by ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-hydride elimination.[2] An oxidant is required to regenerate Pd(II) from Pd(0).[2]

Critical Control Point: Avoid phosphine ligands. Phosphines promote oxidative addition into the Ar-Br bond. Use solvating ligands or ligand-free conditions.

Reagents:

  • Substrate: N-(3-bromo-2-methylphenyl)acetamide (1.0 equiv)

  • Coupling Partner: Ethyl acrylate (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Oxidant: AgOAc (2.0 equiv) or Cu(OAc)₂ (air can be used but is slower)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

  • Acid Additive: PivOH (Pivalic acid) (0.5 equiv) - Crucial for CMD mechanism.

Step-by-Step Workflow:

  • Setup: In a 15 mL screw-cap vial, weigh Substrate (0.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and AgOAc (167 mg, 1.0 mmol).

  • Solvent: Add DCE (2.0 mL) and Pivalic Acid (25 mg).

  • Reactant: Add Ethyl Acrylate (80 µL, 0.75 mmol).

  • Seal & Heat: Seal the vial and heat to 100 °C for 16 hours.

  • Filtration: Cool to RT. Dilute with DCM and filter through a Celite pad to remove Ag salts.

  • Purification: Concentrate and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Expected Outcome:

  • Product: Ethyl (E)-3-(2-acetamido-4-bromo-3-methylphenyl)acrylate.

  • Yield: 75-85%.

Application Protocol B: Rh(III)-Catalyzed Indole Synthesis

Objective: Convert the acetanilide into a 4-bromo-5-methylindole derivative via oxidative annulation with an alkyne. This is a high-value transformation for library synthesis.

Mechanism: Cp*Rh(III) activates the C-H bond to form a rhodacycle. The alkyne inserts into the Rh-C bond. Reductive elimination forms the C-N bond, releasing the indole and Rh(I), which is re-oxidized to Rh(III).

Reagents:

  • Substrate: N-(3-bromo-2-methylphenyl)acetamide (1.0 equiv)

  • Alkyne: Diphenylacetylene (1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Oxidant: Cu(OAc)₂[4]·H₂O (2.1 equiv)

  • Solvent: t-Amyl alcohol (or MeOH)

  • Temperature: 80-100 °C

Step-by-Step Workflow:

  • Charge: In a pressure tube, combine Substrate (0.2 mmol), Diphenylacetylene (43 mg), [Cp*RhCl₂]₂ (3.1 mg), and Cu(OAc)₂·H₂O (84 mg).

  • Solvent: Add t-Amyl alcohol (2 mL).

  • Reaction: Seal and heat to 100 °C for 12 hours.

  • Workup: Cool, dilute with EtOAc, and wash with water/brine.

  • Purification: Column chromatography (Hexane/EtOAc). Note: The N-acetyl group may be cleaved in situ or retained depending on exact conditions; typically, the free N-H indole is the target or the N-Ac indole is formed.

IndoleWorkflow Start Start: N-(3-bromo-2-methylphenyl)acetamide Step1 Step 1: C-H Activation (Cp*Rh(III) forms Rhodacycle at C6) Start->Step1 [Cp*RhCl2]2, Cu(OAc)2 Step2 Step 2: Alkyne Insertion (Diphenylacetylene inserts) Step1->Step2 + Alkyne Step3 Step 3: Reductive Elimination (C-N bond formation) Step2->Step3 Product Product: 4-Bromo-5-methyl-2,3-diphenyl-1H-indole (Scaffold ready for Suzuki coupling at C4) Step3->Product

Figure 2: Workflow for the Rh(III)-catalyzed oxidative annulation to indoles.

Comparative Data & Troubleshooting

ParameterPd(II) OlefinationRh(III) Annulation
Primary Challenge C-Br Oxidative Addition (Side reaction)Steric bulk of the alkyne
Key Additive Pivalic Acid (Promotes CMD)Cu(OAc)₂ (Regenerates Rh)
Regioselectivity Exclusive C6 (C2 blocked)Exclusive C6 (C2 blocked)
Solvent Choice DCE (Non-coordinating)t-Amyl alcohol (Protic aids proton transfer)
Temp. Range 90 - 110 °C80 - 120 °C

Troubleshooting Guide:

  • Low Conversion: Ensure the reaction is strictly anhydrous if using hygroscopic oxidants, though water tolerance is generally good for Rh(III). For Pd, add more PivOH.

  • Dehalogenation (Loss of Br): This indicates Pd(0) formation and insertion. Increase oxidant loading (Cu salts) to keep Pd in oxidation state +2. Avoid temperatures >120 °C.

  • N-Deacetylation: If the acetyl group is lost, it is usually due to hydrolysis during workup or harsh thermal conditions. Use buffered workup.

References

  • Mechanistic Foundation of Acetanilide C-H Activ

    • Title: Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions.[3][5]

    • Source:Chem. Rev.[6]2010 , 110, 1147–1169.

    • URL:[Link]

  • Rh(III)

    • Title: Rhodium(III)
    • Source:J. Am. Chem. Soc.[7][2][5][6]2008 , 130, 15720–15721.

    • URL:[Link]

  • Steric Blocking Effects in C-H Activ

    • Title: Steric and Electronic Effects in Palladium-Catalyzed C-H Functionaliz
    • Source:Acc. Chem. Res.2012, 45, 936–945.
    • URL:[Link]

  • Substrate D

    • Title: N-(3-bromo-2-methylphenyl)acetamide Product Page.[8][9]

    • Source: Sigma-Aldrich / Merck.

Disclaimer: These protocols involve the use of transition metals and organic solvents at elevated temperatures.[7] Standard PPE and fume hood usage are mandatory.

Sources

Application Note: Optimization of Recrystallization Solvents for the Purification of N-(3-bromo-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Downstream processing and purification of halogenated aromatic intermediates.

Executive Summary & Chemical Context

N-(3-bromo-2-methylphenyl)acetamide (CAS 54879-19-5) is a critical halogenated intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. While the parent compound, acetanilide, is routinely purified using a single-solvent recrystallization from boiling water[1], the functionalization of the aromatic ring fundamentally alters the molecule's physicochemical properties.

The introduction of a highly polarizable, heavy bromine atom at the meta position and a hydrophobic methyl group at the ortho position significantly increases the molecule's lipophilicity (LogP) and molecular weight. Consequently, standard aqueous purification protocols become obsolete. This application note establishes a thermodynamically grounded, self-validating protocol for the purification of N-(3-bromo-2-methylphenyl)acetamide utilizing a mixed-solvent (co-solvent) recrystallization strategy[2].

Thermodynamic Causality in Solvent Selection

The fundamental principle of recrystallization dictates that the target compound must be highly soluble in the solvent at elevated temperatures (near boiling) and sparingly soluble at low temperatures (0–4 °C), while impurities remain either completely insoluble or highly soluble throughout the temperature gradient[3].

For N-(3-bromo-2-methylphenyl)acetamide, single-solvent systems fail due to the following thermodynamic constraints:

  • Deionized Water (The Anti-Solvent): The hydrophobic bulk of the bromo and methyl substituents overcomes the hydrogen-bonding capacity of the amide group. The compound remains virtually insoluble in water, even at 100 °C, making pure water unviable[4].

  • Absolute Ethanol (The Good Solvent): The compound exhibits excellent solubility in ethanol. However, its solubility remains too high even at 0 °C. Using pure ethanol results in severe yield attrition because the saturation point is never crossed upon cooling[5].

The Mechanistic Solution: A binary mixed-solvent system is required[2]. By dissolving the crude matrix in a minimal volume of boiling ethanol (the "good" solvent) and titrating it with hot water (the "anti-solvent"), we artificially manipulate the dielectric constant of the medium. This forces the solution to its exact saturation point (the cloud point) at the boiling temperature, ensuring maximum supersaturation and optimal crystal recovery upon cooling[6].

Quantitative Solvent Screening Data

The following table summarizes the phase behavior of N-(3-bromo-2-methylphenyl)acetamide across various solvent systems to justify the selection of the Ethanol/Water matrix.

Solvent SystemBoiling Point (°C)Solubility at T_max (Boiling)Solubility at T_min (0 °C)Suitability & Causality
Deionized Water 100InsolubleInsolublePoor: Excessive lipophilicity prevents dissolution.
Absolute Ethanol 78Highly SolubleSolublePoor: High cold solubility leads to massive yield loss.
Toluene 110SolubleSparingly SolubleModerate: Functional, but poses higher toxicity/environmental risks.
Ethanol / Water ~80–85SolubleInsolubleExcellent: Tunable saturation point drives high-purity crystallization.

Step-by-Step Experimental Protocol: Mixed-Solvent Recrystallization

This protocol is designed as a self-validating system; physical observations at each step confirm the thermodynamic state of the solution.

Materials Required:

  • Crude N-(3-bromo-2-methylphenyl)acetamide

  • Absolute Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks, hot plate, boiling chips, Büchner funnel, filter paper.

Methodology:

  • Initial Dissolution (Lattice Breakdown): Place the crude N-(3-bromo-2-methylphenyl)acetamide in an Erlenmeyer flask with a boiling chip. Add a minimal volume of boiling absolute ethanol dropwise while swirling continuously on a hot plate until the solid just dissolves[7].

    • Expert Insight: Do not over-dilute. Excess ethanol will require massive volumes of water later to force precipitation, which can lead to oiling out.

  • Hot Filtration (Optional but Recommended): If insoluble impurities (e.g., dust, highly polymeric byproducts) are visible, perform a rapid hot filtration through a pre-heated stemless funnel and fluted filter paper[3].

  • Anti-Solvent Titration (Saturation Tuning): Keep the ethanolic solution at a gentle boil. Begin adding hot deionized water dropwise using a Pasteur pipette[2].

    • Self-Validation Check: Continue addition until a faint, persistent white cloudiness remains in the boiling solution. This cloudiness is the physical proof that the solution has reached exact saturation at its boiling point.

  • Clarification (Preventing Premature Nucleation): Add absolute ethanol dropwise (usually 1–3 drops) just until the boiling solution becomes perfectly clear again. The system is now poised precisely below the saturation threshold[3].

  • Controlled Cooling (Crystal Lattice Assembly): Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Slow cooling allows the molecules to selectively pack into a highly ordered crystal lattice, excluding soluble impurities[7]. Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 15 minutes to maximize yield.

  • Isolation & Washing: Collect the purified crystals via vacuum filtration using a Büchner funnel[8]. Wash the filter cake with a minimal volume of ice-cold 25% Ethanol/75% Water solution to remove any residual mother liquor without dissolving the product[9]. Dry under vacuum.

Process Workflows & Visualizations

The following diagram illustrates the sequential workflow and phase transitions occurring during the mixed-solvent recrystallization process.

Workflow N1 Crude N-(3-bromo-2-methylphenyl)acetamide N2 Dissolve in Minimal Boiling Ethanol (Good Solvent) N1->N2 N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 N4 Titrate with Hot Water (Anti-Solvent) Until Persistent Cloudiness N3->N4 N5 Add Drops of Ethanol to Restore Clarity N4->N5 N6 Slow Cooling to Room Temp Then Ice Bath (0-4°C) N5->N6 N7 Vacuum Filtration & Cold Mixed-Solvent Wash N6->N7 N8 Pure Crystalline Product N7->N8

Fig 1. Mixed-solvent recrystallization workflow for bromoacetanilide derivatives.

Troubleshooting: The "Oiling Out" Phenomenon

A frequent complication when using mixed solvents for halogenated aromatics is "oiling out" (liquid-liquid phase separation). Instead of forming solid crystals, the compound separates from the solvent as an immiscible oily liquid.

Causality: Oiling out occurs when the temperature at which the solute separates from the solution (the cloud point,


) is higher than the melting point of the solute (

). Because impurities and the solvent mixture itself depress the melting point of the crude compound, the solute melts out of solution before it can crystallize.

Resolution: To force crystallization, the thermodynamic relationship must be inverted so that


. This is achieved by adding more of the "good" solvent (ethanol) to increase the compound's solubility, thereby lowering the temperature at which saturation occurs.

OilingOut S1 Cooling Phase Initiated D1 Physical State of Solute? S1->D1 C1 Crystalline Solid (T_cloud < T_melt) D1->C1 Ideal Pathway C2 Oily Liquid / Emulsion (T_cloud > T_melt) D1->C2 Oiling Out Occurs A1 Proceed to Vacuum Filtration C1->A1 A2 Reheat Mixture to Boiling C2->A2 A3 Add Ethanol (Good Solvent) to lower T_cloud A2->A3 A3->S1

Fig 2. Thermodynamic troubleshooting logic for oiling out during mixed-solvent crystallization.

References

  • [1] Scribd. Recrystallization of Acetanilide Experiment. Retrieved from:[Link]

  • [7] WPMU CDN. Exp 1 - Recrystallization of Acetanilide. Retrieved from:[Link]

  • [5] Chemistry Stack Exchange. What would be the most suitable solvent for a single-solvent recrystallization? Retrieved from: [Link]

  • [8] PrepChem. Preparation of 4-bromoacetanilide. Retrieved from: [Link]

  • [3] University of Missouri. Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from: [Link]

  • [4] Quora. Why is water good solvents for the recrystallization of acetanilide? Retrieved from: [Link]

  • [9] YouTube. Recrystallization of bromoacetanilide round II. Retrieved from: [Link]

  • [6] Journal of Chemical Education - ACS Publications. Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Retrieved from:[Link]

  • [2] Chegg. You Will purify your bromoacetanilide product using the technique of mixed solvent recrystallization. Retrieved from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Bromination of 2-Methylacetanilide

[1][2]

Ticket Subject: Optimization of Regioselectivity in Electrophilic Aromatic Substitution of o-Acetotoluidide Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Mechanistic Insight: The "Why" Behind the Selectivity

To resolve regioselectivity issues, one must understand the electronic and steric battlefield on the 2-methylacetanilide ring.[2] You are dealing with two activating groups with competing directing effects.[1][2]

The Directing Group Hierarchy[2]
  • Acetamido Group (

    
    ):  A moderate activator and ortho/para director.[1][2] It exerts a strong 
    
    
    (mesomeric) effect.[1]
  • Methyl Group (

    
    ):  A weak activator and ortho/para director.[1][2][3][4] It exerts a weak 
    
    
    (inductive) effect.[1]

The Conflict:

  • The Acetamido group directs incoming electrophiles to positions 4 (para) and 6 (ortho).

  • The Methyl group directs to positions 3 (ortho) and 5 (para).

The Resolution: The resonance effect (


2
  • Position 4 (Major): This position is para to the bulky amide.[2] It is electronically activated and sterically accessible.[1][2]

  • Position 6 (Minor): This position is ortho to the amide.[2] While electronically activated, it suffers from 1,3-allylic strain between the carbonyl oxygen of the amide and the incoming electrophile, making it kinetically disfavored.[2]

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the 4-bromo and 6-bromo pathways.

BrominationSelectivityStart2-Methylacetanilide(Substrate)TS_ParaTransition State (C4)Low Steric HindranceStart->TS_Para Fast (Kinetically Favored)TS_OrthoTransition State (C6)High Steric HindranceStart->TS_Ortho Slow (Steric Clash)Br2Br2 / ElectrophileBr2->TS_ParaBr2->TS_OrthoInter_ParaSigma Complex (C4)TS_Para->Inter_ParaInter_OrthoSigma Complex (C6)TS_Ortho->Inter_OrthoProd_Major4-Bromo-2-methylacetanilide(Major Product >90%)Inter_Para->Prod_Major-H+Prod_Minor6-Bromo-2-methylacetanilide(Trace/Minor)Inter_Ortho->Prod_Minor-H+

Caption: Kinetic competition between C4 (para) and C6 (ortho) pathways. The C4 pathway is energetically favored due to the steric bulk of the acetamido group blocking C6.[2]

Troubleshooting Dashboard

Use this table to diagnose specific experimental failures.

SymptomProbable CauseCorrective Action
Product is a dark oil/tar Over-bromination & Oxidation. Excess

or high temperatures caused radical side reactions or ring oxidation.[1][2]
Protocol Check: Ensure temp < 20°C during addition. Use exactly 1.05 eq. of

.[1][2] Quench with Sodium Bisulfite immediately upon completion.[1][2]
Low Yield (<50%) Solubility Loss. Product is slightly soluble in the quench water or acetic acid mother liquor.Optimization: Cool the quench mixture to 0-5°C before filtration. If yield is critical, perform a

extraction on the filtrate.
Melting Point Depression (<160°C) Isomer Contamination. Presence of 6-bromo isomer or unreacted starting material.[1][2]Purification: Recrystallize from Ethanol/Water (9:1).[1][2] The 4-bromo isomer crystallizes preferentially.[1][2]
Purple/Violet Coloration Hydrolysis. The amide bond hydrolyzed to form the aniline, which oxidized.[2]pH Control: Avoid heating the reaction mixture after addition. Ensure glacial acetic acid is water-free to prevent acid-catalyzed hydrolysis.[1][2]
Exotherm "Runaway" Addition Rate.

added too fast, overcoming cooling capacity.
Safety: Add

as a solution in Acetic Acid (not neat) to buffer the exotherm.

Optimized Protocols

Method A: Standard Scale-Up (Vogel's Adaptation)

Best for: Large gram-scale synthesis where cost is a factor.[1][2]

Reagents:

  • 2-Methylacetanilide (10 mmol)[1]

  • Bromine (

    
    ) (10.5 mmol)
    
  • Glacial Acetic Acid (Solvent)[5][6][7]

Protocol:

  • Dissolution: Dissolve 2-methylacetanilide in minimal glacial acetic acid.

  • Setup: Place in a bath at 10–15°C. Crucial: Do not freeze the acetic acid (MP 16°C).

  • Addition: Add

    
     (diluted in AcOH) dropwise over 20 minutes.
    
    • Checkpoint: Solution should turn deep orange/red but not black.[1]

  • Stir: Stir at room temperature for 30 minutes. Monitor by TLC (EtOAc/Hexane 1:4).[1]

  • Quench: Pour mixture into 100mL ice water containing 1g Sodium Bisulfite (

    
    ).
    
    • Visual Indicator: The orange bromine color should vanish, leaving a white precipitate.

  • Isolation: Filter, wash with cold water, and recrystallize from Ethanol.

Method B: High-Fidelity Regiocontrol (NBS Method)

Best for: Drug discovery/MedChem where purity is paramount.[1]

Reagents:

  • 2-Methylacetanilide (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Acetonitrile (MeCN) or DMF

Protocol:

  • Dissolution: Dissolve substrate in MeCN (0.1 M concentration).

  • Addition: Add solid NBS in portions at 0°C.

  • Reaction: Allow to warm to RT and stir for 2-4 hours.

    • Mechanism:[1][8] NBS provides a slow, controlled release of

      
      , significantly reducing the probability of di-bromination or 6-isomer formation due to lower concentration of active electrophile [1].[2]
      
  • Workup: Remove solvent in vacuo. Resuspend residue in water to dissolve succinimide byproduct.[1][2] Filter the precipitating solid.[2][6][9]

FAQ: Deep Dive

Q: Can I use the "Green" KBr/Oxone method? A: Yes, and it is highly recommended for safety.[2] The in situ generation of

2

Q: How do I definitively distinguish the 4-bromo from the 6-bromo isomer? A:

2
  • 4-Bromo (Major): Look for an ABX or coupled pattern.[1][2] The proton at C3 will appear as a doublet (or meta-coupled doublet) around

    
     7.3-7.4 ppm.[1][2]
    
  • 6-Bromo (Minor): The key tell is the downfield shift of the Acetamide N-H proton due to hydrogen bonding with the ortho bromine, and the change in splitting pattern of the aromatic ring protons (crowding near the amide).[2]

Q: My product is turning pink on the filter paper. Why? A: This indicates trace hydrolysis to 4-bromo-2-methylaniline .[1] Anilines are oxidation-prone and turn violet/brown in air.[1][2]

  • Fix: Wash your filter cake with dilute HCl (to remove amine) followed by copious water, or recrystallize immediately.

References

  • Regioselective Bromination with NBS

    • Source: Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds."[2] Journal of Organic Chemistry.

    • URL:[Link]

  • Green Bromination (KBr/Oxone)

    • Source: Naidu, A. B., et al.[2] "A simple and practical halogenation of activated arenes using KBr/Oxone." Tetrahedron Letters.

    • URL:[Link]

  • Standard Synthesis Protocol

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] (Page 918, Adaptation of p-Bromoacetanilide synthesis).

    • URL:[Link]

Technical Support Center: Solubilizing N-(3-bromo-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: N-(3-bromo-2-methylphenyl)acetamide Primary Solvent: Dimethyl Sulfoxide (DMSO) Document ID: TSC-SOL-089 Status: Live / Troubleshooting Mode[1][2][3]

Introduction: The Chemical Context

You are likely encountering difficulty solubilizing N-(3-bromo-2-methylphenyl)acetamide (an acetanilide derivative) in DMSO.[1][2][3] While DMSO is often termed the "universal solvent," this specific molecule presents a unique set of physicochemical challenges.

Structurally, the ortho-methyl group (at position 2) and the meta-bromo group (at position 3) create a lipophilic, sterically crowded environment around the amide bond.[1][2][3] This increases the crystal lattice energy and makes the molecule highly sensitive to the water content of your DMSO.[2][3]

This guide moves beyond generic advice to address the specific thermodynamic and kinetic barriers of this system.

Module 1: The "Invisible" Enemy (Hygroscopicity)[1][2][3]

The Problem: The most common reason for solubility failure with this compound is not the compound itself, but the "wetness" of your DMSO.[2][3] DMSO is aggressively hygroscopic; it can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.[1][2][3]

The Mechanism: N-(3-bromo-2-methylphenyl)acetamide is lipophilic (estimated LogP ~2.5–3.0).[1][2][3] It relies on DMSO’s organic character to dissolve.[1][2][3] As DMSO absorbs atmospheric water, its solvent power for lipophilic amides drops exponentially.[2][3] A DMSO stock that is 90% DMSO / 10% Water may fail to dissolve this compound entirely.[1][2][3]

Diagnostic Protocol: The "Freeze Test"

If you lack a Karl Fischer titrator, use this rough physical indicator to check your DMSO quality.

  • Place your DMSO bottle (without compound) in a refrigerator at 4°C.

  • Observation:

    • Solidifies rapidly: Your DMSO is likely dry (Pure DMSO freezes at ~18.5°C).[1][2][3]

    • Remains liquid: Your DMSO has absorbed significant water (Water depresses the freezing point).[1][2][3] Action: Discard and use a fresh, anhydrous bottle.

Corrective Workflow
  • Use Anhydrous Grade: Only use DMSO packed under argon/nitrogen (e.g., "Sure/Seal" or ampules).[1][2]

  • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to your DMSO working bottle to scavenge moisture.[1][2]

Module 2: Overcoming Lattice Energy (Thermodynamics)

The Problem: Users often report "floating crystals" that refuse to dissolve even in fresh DMSO.[1][2][3] The Cause: The dissolution of crystalline acetanilides is often endothermic .[1][2][3] The solvent needs energy to break the stable crystal lattice formed by the intermolecular hydrogen bonding of the amide groups.[2][3]

Step-by-Step Solubilization Protocol
  • Weighing: Weigh the solid N-(3-bromo-2-methylphenyl)acetamide into a glass vial (avoid plastic microfuge tubes initially, as they dampen sonication energy).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • The Vortex (Kinetic): Vortex at max speed for 30 seconds. If cloudy, proceed to step 4.

  • The Heat Shock (Thermodynamic):

    • Warm the vial to 40–50°C in a water bath or heating block.

    • Why? This increases the solubility limit (saturation point) and kinetic energy.[1][2][3]

    • Safety: Do not exceed 60°C to avoid degradation of the bromo-substituent.[1][2][3]

  • Sonication: While warm, sonicate in an ultrasonic water bath for 5–10 minutes.

    • Visual Check: The solution must be perfectly clear. Any "haze" indicates micro-crystals that will seed precipitation later.[1][2][3]

Module 3: The "Crash Out" (Aqueous Dilution)

The Problem: The stock solution is clear, but when added to cell culture media or buffer (PBS), a white precipitate forms immediately. The Cause: This is solvent shifting .[1][2][3] The compound is insoluble in water.[2][3][4] When the DMSO (which loves water) diffuses away into the buffer, the compound is left behind, supersaturated, and crashes out.[2]

Visualization: The Precipitation Mechanism

PrecipitationMechanism cluster_0 Stock Solution (Stable) cluster_1 Aqueous Addition (Unstable) cluster_2 Result Compound Compound (Solvated by DMSO) Mixing DMSO diffuses into Water Compound->Mixing Dilution Stripping Solvation Shell Stripped Mixing->Stripping Rapid Exchange Agg Hydrophobic Aggregation Stripping->Agg High LogP Precip Visible Precipitate Agg->Precip

Caption: The mechanism of "Crash Out" upon dilution. The DMSO carrier abandons the lipophilic compound for the water, leaving the compound to aggregate.[3]

Prevention Strategy: Serial Dilution

Do not jump from 100% DMSO to 0.1% DMSO in one step.[1][2][3]

  • Intermediate Step: Dilute your stock into a "bridge solvent" like PEG-400 or Ethanol (if compatible with your assay).[1][2][3]

  • Slow Addition: Add the DMSO stock dropwise to the vortexing buffer, rather than adding buffer to the DMSO. This prevents local regions of supersaturation.[1][2][3]

Troubleshooting Decision Tree

Use this logic flow to identify the root cause of your solubility issue.

TroubleshootingTree Start Observation: Compound won't dissolve CheckDMSO Is DMSO fresh/anhydrous? Start->CheckDMSO CheckTemp Is solution cold? CheckDMSO->CheckTemp Yes ActionWater Replace DMSO. Use Molecular Sieves. CheckDMSO->ActionWater No / Unknown CheckConc Is Conc > 50mM? CheckTemp->CheckConc No (Room Temp) ActionHeat Heat to 45°C + Sonicate CheckTemp->ActionHeat Yes (Fridge) CheckConc->ActionHeat No ActionDilute Dilute Stock. Limit exceeded. CheckConc->ActionDilute Yes

Caption: Logical workflow for diagnosing solubility failures.

Physicochemical Data Summary

PropertyValue (Est.)Implication for Solubility
LogP ~2.5 – 3.0Lipophilic.[1][2][3] Requires organic solvent.[1][2][3] Poor water solubility.[1][2][3][5]
H-Bond Donors 1 (Amide NH)Capable of H-bonding with DMSO (S=O).[1][2][3]
H-Bond Acceptors 1 (Carbonyl O)Capable of H-bonding with water (leads to hydration shells).[1][2][3]
Melting Point >100°C (Solid)High lattice energy requires heat/sonication to break.[1][2][3]
DMSO Solubility High (>50 mM)Only in anhydrous conditions.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I store the DMSO stock at -20°C? A: Yes, but DMSO freezes at ~19°C. Upon thawing, you must heat the vial to 37°C and vortex ensures the compound re-dissolves.[1][2][3] Micro-gradients of concentration can occur during freezing (cryoconcentration), causing the compound to precipitate at the bottom.[2] Never pipet directly from a just-thawed, cold DMSO stock. [1][2][3]

Q: My solution turned yellow after heating. Is it degraded? A: Slight yellowing can occur with acetanilides due to trace oxidation or impurities in the DMSO reacting at high temps.[1][2][3] However, if it turns dark brown or smells pungent (like sulfur), the DMSO may be decomposing, or the bromo-group is labile.[1][2] Keep heating brief (<10 mins) and under 50°C.

Q: Can I use DMSO containing water (e.g., 70%)? A: No.[1][2][3] For this specific lipophilic molecule, even 10% water can reduce solubility by orders of magnitude.[2] Always use >99.9% DMSO.[1][2][3]

References

  • Gaylord Chemical. (2025).[1][2][3] DMSO Solubility Data and Hygroscopicity Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for Acetamide derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Temperature dependence of the solubility of acetanilide derivatives in organic solvents. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-Bromo-2-methylacetanilide Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the successful execution of cross-coupling reactions with 3-bromo-2-methylacetanilide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find targeted troubleshooting advice and frequently asked questions (FAQs) to address specific challenges related to reaction temperature optimization, a critical parameter for achieving high yields and purity with this sterically hindered substrate.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My coupling reaction with 3-bromo-2-methylacetanilide is showing low or no conversion. Should I increase the temperature?

A1: While increasing the temperature can be a valid strategy, it's crucial to understand the underlying reasons for low conversion before resorting to higher heat. 3-Bromo-2-methylacetanilide presents steric hindrance from the ortho-methyl and acetamido groups, which can slow down key steps in the catalytic cycle.

Causality Explained:

  • Slow Oxidative Addition: The initial step, where the palladium catalyst inserts into the carbon-bromine bond, can be sluggish due to the steric bulk around the bromine atom.[1] Higher temperatures provide the necessary activation energy to overcome this barrier.[1]

  • Inefficient Reductive Elimination: The final step to form the new C-C or C-N bond can also be impeded by steric hindrance.[1] Increasing the temperature can promote this final, product-forming step.

Troubleshooting Protocol:

  • Verify Inert Atmosphere: Before adjusting the temperature, ensure your reaction is under a strictly inert atmosphere (argon or nitrogen). Oxygen can degrade the Pd(0) catalyst.[2][3]

  • Check Reagent Quality: Confirm the purity of your starting material, coupling partner, and the integrity of your catalyst and ligand.

  • Incremental Temperature Increase: If the initial checks don't resolve the issue, increase the reaction temperature in a stepwise manner (e.g., in 10-20 °C increments).[2] Monitor the reaction at each stage by a suitable analytical technique like TLC or LC-MS.

  • Consider Microwave Irradiation: For sluggish reactions, microwave heating can sometimes provide rapid and uniform heating, leading to improved yields and reduced reaction times.[4][5]

Q2: I've increased the temperature, and now I'm observing significant side product formation, including dehalogenation. What's happening and how can I fix it?

A2: The formation of side products at elevated temperatures is a common issue, particularly dehalogenation (replacement of bromine with hydrogen) and catalyst decomposition.

Causality Explained:

  • Dehalogenation: This side reaction can be promoted by β-hydride elimination, which becomes more competitive at higher temperatures.[1]

  • Catalyst Decomposition: High temperatures can accelerate the decomposition of the palladium catalyst, often observed as the formation of palladium black.[1][6] This reduces the amount of active catalyst available for the desired coupling reaction.

Troubleshooting Protocol:

  • Optimize Ligand Choice: Bulky, electron-rich phosphine ligands are often used for sterically hindered substrates like 3-bromo-2-methylacetanilide.[1] These ligands can promote the desired reductive elimination over side reactions and stabilize the catalyst.

  • Lower the Temperature and Extend Reaction Time: If side products are significant, try running the reaction at a lower temperature for a longer duration.

  • Screen Different Bases: The choice of base can influence the rate of side reactions. Consider switching to a weaker or different class of base (e.g., from a carbonate to a phosphate).

Q3: What is a good starting temperature range for different types of coupling reactions with 3-bromo-2-methylacetanilide?

A3: The optimal temperature is highly dependent on the specific coupling reaction, catalyst system, and solvent. However, the following table provides general starting ranges based on established protocols for similar aryl bromides.

Coupling ReactionTypical Temperature Range (°C)Key Considerations
Suzuki-Miyaura 80 - 120 °C[3][4]Steric hindrance may require temperatures at the higher end of this range.[4]
Buchwald-Hartwig 80 - 110 °C[7][8]The nature of the amine coupling partner can significantly influence the required temperature.
Heck 100 - 140 °CHeck reactions with aryl bromides often require higher temperatures than with aryl iodides.[9][10]
Sonogashira Room Temperature - 100 °C[11][12]Copper-free conditions may require higher temperatures. The choice of base and solvent is critical.[13]

Note: These are starting points. Systematic optimization is crucial for achieving the best results with 3-bromo-2-methylacetanilide.

Q4: How does the choice of solvent affect the optimal reaction temperature?

A4: The solvent plays a critical role in both solubilizing the reactants and influencing the reaction rate, which is intertwined with the optimal temperature.

Causality Explained:

  • Boiling Point: The maximum achievable temperature under conventional heating is limited by the boiling point of the solvent. High-boiling aprotic polar solvents like dioxane, toluene, or DMF are commonly used for coupling reactions that require elevated temperatures.[1]

  • Solvent Polarity and Coordinating Ability: The solvent's properties can affect the stability and activity of the catalytic species. In some cases, a mixture of solvents (e.g., toluene/water) is used.[3]

Troubleshooting Protocol:

  • Solvent Screening: If you are experiencing issues with solubility or reaction rate, consider screening a few different solvents with varying boiling points and polarities.

  • Degassing: Always use thoroughly degassed solvents to prevent catalyst oxidation, which is more pronounced at higher temperatures.[2][3]

Experimental Workflow & Visualization

General Troubleshooting Workflow for Temperature Optimization

The following diagram illustrates a systematic approach to optimizing the reaction temperature for coupling reactions involving 3-bromo-2-methylacetanilide.

G cluster_0 Phase 1: Initial Reaction Setup cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Optimization start Start with Literature Precedent Temperature check_conversion Low/No Conversion? start->check_conversion success High Conversion Proceed to Purification check_conversion->success No verify_inert Verify Inert Atmosphere & Reagent Quality check_conversion->verify_inert Yes increase_temp Incrementally Increase Temperature (10-20 °C) verify_inert->increase_temp check_side_products Side Products Observed? increase_temp->check_side_products check_side_products->success No, High Conversion optimize_ligand Optimize Ligand/ Base Combination check_side_products->optimize_ligand Yes lower_temp Lower Temperature & Extend Reaction Time optimize_ligand->lower_temp lower_temp->check_conversion

Caption: A stepwise workflow for troubleshooting and optimizing reaction temperature.

Detailed Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a generalized starting point for the Suzuki-Miyaura coupling of 3-bromo-2-methylacetanilide. Note: This is a template and requires optimization for your specific boronic acid or ester.

Materials:

  • 3-bromo-2-methylacetanilide (1.0 equiv)

  • Boronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/water 4:1)

  • Schlenk flask or similar reaction vessel

  • Magnetic stir bar and heating mantle

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 3-bromo-2-methylacetanilide, boronic acid/ester, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Seal the flask and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired starting temperature (e.g., 90-100 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Sources

Removing unreacted bromine from N-(3-bromo-2-methylphenyl)acetamide mixture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bromine Removal & Quenching Guide Ticket Subject: Removal of unreacted bromine (


) from N-(3-bromo-2-methylphenyl)acetamide reaction mixtures.

Executive Summary

You are likely synthesizing N-(3-bromo-2-methylphenyl)acetamide via the bromination of N-(2-methylphenyl)acetamide (o-acetotoluidide). This reaction is typically performed in glacial acetic acid or halogenated solvents.

The presence of unreacted bromine poses severe safety risks (inhalation toxicity) and chemical risks (over-bromination or oxidative degradation of the product during workup). This guide provides a self-validating protocol to quench bromine safely while preserving your acetamide target.

Module 1: Standard Operating Procedures (SOP)

Critical Decision: Solvent System

Your quenching strategy depends on your reaction solvent. Choose the protocol below that matches your current mixture.

Protocol A: The "Precipitation" Method (Acetic Acid Solvent)

Best for: Reactions run in glacial acetic acid where the product is less soluble in water than the impurities.

  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ) .
    
    • Why Bisulfite? In acidic media (acetic acid), Sodium Thiosulfate tends to decompose into elemental sulfur (colloidal white precipitate), which contaminates the product. Bisulfite avoids this.

  • Quench & Precipitate:

    • Pour the reaction mixture slowly into a stirred slurry of Ice + Water + Sodium Bisulfite solution .

    • Ratio: Use approx. 5-10 mL of bisulfite solution per gram of excess bromine estimated.

  • Validation (Visual): The red/brown color of bromine should vanish immediately upon contact, leaving a white/off-white suspension (your product).

  • Isolation: Filter the solid precipitate. The unreacted bromine is now water-soluble bromide (

    
    ) and passes through the filtrate.
    
  • Wash: Wash the filter cake with cold water to remove residual acid and inorganic salts.

Protocol B: The "Biphasic" Method (DCM/Chloroform Solvent)

Best for: Reactions run in halogenated solvents where the product remains in the organic phase.

  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Sulfite (

    
    )  or Sodium Bisulfite .[1][2]
    
  • Quench:

    • Cool the reaction vessel to <10°C.

    • Add the aqueous reducing agent dropwise with vigorous agitation .

  • Validation (Starch-Iodide):

    • Stop stirring and let layers separate.

    • Dip a starch-iodide paper into the organic layer.

    • Blue/Black = Active Bromine present (Repeat Step 2).

    • No Color = Quench Complete.

  • Separation: Transfer to a separatory funnel. Collect the organic layer.

  • Wash: Wash with saturated Sodium Bicarbonate (

    
    ) to neutralize any hydrobromic acid (
    
    
    
    ) generated.

Module 2: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Persistent Orange/Red Color Phase Transfer Limitation: The quenching agent is in the water phase, but bromine is trapped in the organic phase (DCM/CHCl3).Increase Agitation: High-shear stirring is required to increase the surface area between phases. Add Phase Transfer Catalyst: A trace amount of TBAB can speed up the quench (use with caution).
White Colloidal Precipitate Forms Sulfur Crash: You used Sodium Thiosulfate in an acidic mixture (pH < 4).Switch Reagents: Use Sodium Bisulfite or Sulfite for acidic mixtures.[1][3] Rescue: Filter the mixture through Celite to remove the sulfur, then proceed.
Runaway Exotherm (Heat Spike) Rapid Addition: The redox reaction between Bromine and Sulfite is highly exothermic (

).
Throttle Addition: Stop addition immediately. Cool to 0°C. Resume addition dropwise.
Product Loss (Low Yield) "Salting In": Your acetamide product is partially soluble in the aqueous quench layer due to high salt content.Back-Extraction: Extract the aqueous quench layer 2x with fresh organic solvent (DCM/EtOAc) to recover dissolved product.

Module 3: Visual Workflows

Figure 1: Quenching Decision Logic

Caption: Decision tree for selecting the correct quenching protocol based on reaction solvent and pH conditions.

BromineQuench Start Reaction Complete (Contains Excess Br2) CheckSolvent Check Reaction Solvent Start->CheckSolvent AceticAcid Acetic Acid (Acidic pH) CheckSolvent->AceticAcid Prot A DCM DCM / Chloroform (Neutral/Organic) CheckSolvent->DCM Prot B ChoiceA Use Sodium Bisulfite (NaHSO3) (Prevents Sulfur ppt) AceticAcid->ChoiceA Precipitation Pour into Ice/Water Product Precipitates ChoiceA->Precipitation Filter Filtration (Product on Filter) Precipitation->Filter ChoiceB Use Sodium Sulfite (Na2SO3) or Thiosulfate DCM->ChoiceB Wash Biphasic Wash (Vigorous Stirring) ChoiceB->Wash SepFunnel Phase Separation (Product in Organic Layer) Wash->SepFunnel

Module 4: Frequently Asked Questions (FAQ)

Q: Why can't I just use Sodium Thiosulfate for everything? It's standard. A: Sodium Thiosulfate is excellent for neutral conditions. However, your target molecule (an acetamide) is often synthesized in acetic acid. In strong acid, thiosulfate disproportionates:



This generates elemental sulfur , which is notoriously difficult to filter and will contaminate your final crystals. Sodium Bisulfite (

) does not suffer from this acid-sensitivity [1].

Q: The organic layer is still slightly yellow after quenching. Is it safe to proceed? A: Do not rely on color alone. N-(3-bromo-2-methylphenyl)acetamide can be slightly off-white or yellow itself.[3]

  • Test: Take a 10 µL aliquot of the organic phase and spot it on starch-iodide paper.

  • Result: If the paper remains white, the yellow color is likely an impurity or the product itself, not free bromine. You may proceed.

Q: What is the chemical mechanism of the quench? A: It is a redox reaction where Bromine (Oxidation State 0) is reduced to Bromide (Oxidation State -1). Using Bisulfite:



Note that this generates acid (

), which is why a subsequent bicarbonate wash is often recommended if your product is acid-sensitive [2].

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Removal of Unreacted Bromine from Reaction Mixtures (Protocol 2: Quenching with Sodium Sulfite or Bisulfite).[2][3][5] Retrieved from

  • Organic Syntheses. (1951). N-Bromoacetamide (General Bromination Workup Protocols). Org.[1][6] Syn. Coll. Vol. 4, p.104. Retrieved from

  • PrepChem. Preparation of N-(3-bromo-2-methylphenyl)acetamide. Retrieved from

Sources

Troubleshooting low conversion in Suzuki coupling of aryl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki-Miyaura Coupling Optimization Ticket ID: #SM-BR-001 Subject: Troubleshooting Low Conversion in Aryl Bromide Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Initial Triage & Diagnostics[1]

Welcome to the Technical Support Center. Low conversion in Suzuki coupling of aryl bromides is rarely a "dead catalyst" issue; it is usually a kinetic mismatch between the three synchronized cycles: oxidative addition, transmetallation, and reductive elimination.

Before altering variables, use this diagnostic workflow to identify where your reaction is failing.

Diagnostic Workflow

DiagnosticFlow Start START: Analyze Crude Mixture (LCMS/NMR) Q1 Is Aryl Bromide (Ar-Br) consumed? Start->Q1 Q2 Is Boronic Acid (Ar-B) consumed? Q1->Q2 No (Ar-Br remains) Q3 Is 'De-brominated' Arene (Ar-H) present? Q1->Q3 Yes (Ar-Br gone) Q4 Is 'De-boronated' Arene present? Q2->Q4 Yes (Ar-B gone) Fail_OxAdd ISSUE: Oxidative Addition Failure (Inactive Catalyst) Q2->Fail_OxAdd No (Ar-B remains) Fail_Dehal ISSUE: Hydrodehalogenation (Hydride Source/Solvent) Q3->Fail_Dehal Yes Fail_Stall ISSUE: Catalyst Poisoning (Pd Black Formation) Q3->Fail_Stall No Fail_Proto ISSUE: Protodeboronation (Unstable Boronic Acid) Q4->Fail_Proto Yes (Major Byproduct) Q4->Fail_Stall No (Complex Mixture)

Figure 1: Diagnostic logic tree for isolating the failure mode in Suzuki couplings based on crude reaction analysis.

Frequently Asked Questions (Troubleshooting)

Issue 1: The "Black Crash" (Catalyst Deactivation)

Q: My reaction turns black within 10 minutes and conversion stops at 20%. Why?

A: You are witnessing Palladium Black precipitation .[1] This occurs when the active Pd(0) species aggregates into inactive metallic nanoparticles faster than it can perform oxidative addition.[1]

  • The Science: Pd(0) is electronically unsaturated and unstable. It requires ligands (phosphines) to stabilize it. If your aryl bromide is sterically hindered or electron-rich (deactivated), oxidative addition is slow.[2] The "waiting" Pd(0) sheds its ligands and crashes out.

  • The Fix:

    • Increase Ligand/Metal Ratio: If using Pd(PPh3)4, add extra PPh3 (10-20 mol%).

    • Switch to Bulky, Electron-Rich Ligands: Use Buchwald-type ligands (e.g., XPhos, SPhos). These bulky ligands create a "cone of protection" around the Pd, preventing aggregation while accelerating oxidative addition [1].

    • Avoid "Naked" Pre-catalysts: Avoid Pd(OAc)2 without pre-complexing it. Use pre-formed catalysts like Pd(dppf)Cl2 or XPhos Pd G2 .

Issue 2: The "Missing Boron" (Protodeboronation)

Q: My aryl bromide is untouched, but my boronic acid has completely disappeared. I see the de-boronated arene in LCMS.

A: You are suffering from Protodeboronation . This is the most common failure mode for heterocyclic boronic acids (e.g., 2-pyridine boronic acid).

  • The Science: Under basic, aqueous conditions, the boronate intermediate can be protonated by water rather than transmetallating to the Palladium. This pathway is base-catalyzed and accelerated by high temperatures [2].

  • The Fix:

    • Reduce Water: Switch to anhydrous conditions using Cs2CO3 or K3PO4 suspended in Dioxane or DMF.

    • Slow Addition: Add the boronic acid via syringe pump over 1 hour to keep its concentration low relative to the catalyst.

    • Switch Reagent: Use MIDA boronates or Potassium Organotrifluoroborates .[3] These release the active boronic acid slowly, preventing the "flood" that leads to decomposition [3].

Issue 3: The "Stubborn Substrate" (Steric Hindrance)

Q: I am coupling an ortho-substituted bromide with an ortho-substituted boronic acid. Yield is <5%.

A: This is a Transmetallation Bottleneck . Standard ligands (PPh3, dppf) creates a Pd-complex that is too crowded to accept the bulky boronic acid.

  • The Fix: You need a ligand with a specific architecture—high steric bulk to force the formation of mono-ligated Pd species (LPd(0)), but flexible enough to open up during transmetallation.

  • Recommendation: SPhos or XPhos . These biaryl phosphines are the "gold standard" for hindered couplings [4].

Comparative Data: Reagent Selection

Use these tables to select the correct components for your specific substrate class.

Table 1: Base Selection Guide The base activates the boronic acid.[4] Matching base strength to substrate stability is critical.

BaseStrength (pKa of conj. acid)Best Use CaseRisk Factor
Na2CO3 / K2CO3 Moderate (10.3)Standard aryl-aryl couplings.Slow reaction for hindered substrates.
K3PO4 Stronger (12.3)Hindered substrates & Chlorides.Can cause hydrolysis of sensitive esters.
Cs2CO3 Moderate (Organic sol.)Anhydrous conditions (DMF/Dioxane).Expensive; hygroscopic.
TlOH / Ba(OH)2 Strong (15.7)Extremely fast rates (C-O cleavage).High Toxicity ; use only as last resort.

Table 2: Ligand Selection Matrix

LigandSubstrate ClassMechanism of Action
PPh3 Simple, unhindered Aryl Bromides.General purpose, cheap. prone to oxidation.
dppf Aryl Bromides & Triflates.[2][5]Bidentate; prevents Pd-aggregation (high stability).
SPhos Ortho-substituted substrates.Electron-rich; accelerates oxidative addition.
XPhos Chlorides & Heterocycles.[2][6][7][8][9]Extremely bulky; stabilizes monoligated Pd.

Visualizing the Failure Points

The following diagram illustrates the catalytic cycle and exactly where the competing side-reactions (Red) hijack your yield.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd Fail_Agg Pd Black Aggregation Pd0->Fail_Agg Low Ligand Concentration PdII_Ox Pd(II)-Ar-Br Intermediate OxAdd->PdII_Ox TransMet Transmetallation (Rate Limiting) PdII_Ox->TransMet PdII_Biaryl Pd(II)-Ar-Ar Complex TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 ArBr Ar-Br ArBr->OxAdd ArB Ar-B(OH)2 (Boronic Acid) ArB->TransMet Fail_Proto Protodeboronation (Ar-H + B(OH)3) ArB->Fail_Proto High Temp/Water (Base Catalyzed) Fail_Homo Homocoupling (Ar-Ar) ArB->Fail_Homo O2 Presence

Figure 2: The Suzuki Catalytic Cycle highlighting competitive pathways (Red) that lead to low conversion.

Standard Operating Procedure (SOP)

If your current method is failing, reset to this robust "Gen-2" protocol. It utilizes a precatalyst to ensure active Pd(0) generation and a solvent system that balances solubility with activation.

Protocol: Suzuki Coupling of Aryl Bromides (Generic)

  • Reagent Prep:

    • Aryl Bromide: 1.0 equiv[10][11]

    • Boronic Acid: 1.2 – 1.5 equiv (Use excess to account for minor protodeboronation).

    • Base: K2CO3 (2.0 equiv) or K3PO4 (2.0 equiv).

    • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%). Note: This catalyst is air-stable and robust.

    • Solvent: 1,4-Dioxane : Water (4:1 ratio). Total concentration: 0.2 M.

  • Degassing (CRITICAL):

    • Combine solvent, base, and aryl bromide in the reaction vial.[12]

    • Sparge with Nitrogen or Argon for 15 minutes.[3] Oxygen is the enemy of the Suzuki reaction; it promotes homocoupling and kills the catalyst.

  • Initiation:

    • Add the Pd catalyst and Boronic Acid after degassing (if solid, add quickly under positive inert gas flow).

    • Seal the vessel immediately.

  • Reaction:

    • Heat to 80°C for 2–4 hours.

    • Tip: Do not overheat (>100°C) unless necessary, as this accelerates boronic acid decomposition.

  • Workup:

    • Filter through a Celite pad to remove Pd black.

    • Dilute with EtOAc, wash with water/brine.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.

  • Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Boronic Acids for Suzuki-Miyaura Couplings.[5] Journal of the American Chemical Society, 132(22), 7601–7603.

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

Sources

Technical Support Center: Purification of N-(3-bromo-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Purification Support Hub. This guide addresses the isolation of N-(3-bromo-2-methylphenyl)acetamide (CAS: 67866-91-5), a key intermediate often synthesized via the acetylation of 3-bromo-2-methylaniline.[1][2][3]

The following protocols are designed for researchers encountering difficulties with yield, purity, or separation efficiency on silica gel.

Part 1: Pre-Purification Diagnostics

Before packing your column, you must define the separation landscape.[2] The most common challenge with this compound is separating the product (amide) from the unreacted starting material (aniline).

The Separation Logic (TLC Analysis)

On standard Silica Gel 60 plates, the polarity difference is distinct but requires the correct solvent system.

CompoundFunctional GroupInteraction with SilicaRelative Rf (Hex:EtOAc 7:[1][2][3]3)
3-Bromo-2-methylaniline (Impurity)Primary Amine (-NH₂)H-bond donor/acceptor.[1][2][3][4] Can streak due to silanol interaction.[2][3]Higher (~0.4 - 0.5)
N-(3-bromo-2-methylphenyl)acetamide (Target)Amide (-NH-C=O)Strong H-bond acceptor (C=O).[1][2][3] More polar than the amine.[2]Lower (~0.2 - 0.3)

Critical Insight: Contrary to some intuition, the amide product usually runs slower (is more polar) than the aniline starting material on silica gel because the amide carbonyl forms strong hydrogen bonds with the acidic silanol groups of the stationary phase [1, 2].

Visualization
  • UV (254 nm): Both compounds are aromatic and UV active.[2][3]

  • Iodine Chamber: Stains the amine (brown) more intensely than the amide.[2]

  • Permanganate Dip: Oxidizes the amine (yellow/brown spot).[2][3]

Part 2: The Purification Protocol

Method: Flash Column Chromatography Stationary Phase: Silica Gel 60 (230–400 mesh) Loading Strategy: Dry Loading (Recommended)[1][2][3]

Step-by-Step Workflow
  • Sample Preparation (Dry Load):

    • The target amide is a solid (MP ~156°C) [3]. It has poor solubility in non-polar mobile phases (Hexane).[2][3]

    • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Acetone .[2][3]

    • Add silica gel (1:2 ratio of mass to silica) and rotary evaporate until a free-flowing powder remains.

    • Why? Liquid loading in DCM can cause band broadening if the column solvent is Hexane-based.[2][3]

  • Column Packing:

    • Pack the column with 100% Hexane or 95:5 Hexane:EtOAc .[2][3]

    • Add a protective sand layer (1 cm).[2][3]

    • Pour the dry-loaded sample powder on top.[2][3][5]

  • Elution Gradient: Run the following gradient to ensure separation of the faster-moving aniline impurity before eluting the product.

Volume (CV)*Solvent Ratio (Hexane : EtOAc)Target Elution
0 - 2 CV 90 : 10Elutes non-polar impurities (if any).[2][3]
2 - 5 CV 80 : 20Elutes unreacted aniline (Starting Material).
5 - 10 CV 60 : 40Elutes N-(3-bromo-2-methylphenyl)acetamide (Product).[2][3]
10+ CV 0 : 100 (EtOAc)Flush column (removes polar tars).[1][2][3]

*CV = Column Volume[2][3]

Part 3: Troubleshooting & FAQs

This section addresses specific user tickets regarding this purification.

Q1: My product is co-eluting with the starting material. How do I fix this?

Diagnosis: The polarity difference between the aniline and the acetanilide is insufficient in your current solvent system, or the amine is "tailing" into the product band.[5] The Fix:

  • Switch Solvent Selectivity: If Hexane/EtOAc fails, switch to DCM:Methanol (Start at 99:1).[2][3] DCM often provides better selectivity for aromatic amides.[2][3]

  • Sharpen the Amine Band: Add 1% Triethylamine (TEA) to the mobile phase during the initial elution.[2][3] This neutralizes silica acidity, preventing the aniline impurity from streaking (tailing) and overlapping with your product [4].

Q2: The product crystallizes inside the column or at the tip.

Diagnosis: N-(3-bromo-2-methylphenyl)acetamide has high crystallinity and low solubility in Hexane.[1][2][3] The Fix:

  • Stop using Hexane. Switch the non-polar component to Dichloromethane (DCM) .[2][3]

  • New System: Run a gradient of DCM (100%) → DCM:EtOAc (90:10) . The product is highly soluble in DCM, preventing crystallization while maintaining good separation.

Q3: I have low recovery. Where is my compound?

Diagnosis: The amide is moderately polar and may be sticking to the silica if the elution power is too weak. The Fix:

  • Flush the Column: Do not stop at 40% EtOAc. Flush with 100% EtOAc or 10% MeOH in DCM .

  • Check the "Baseline": Acetanilides can sometimes degrade or hydrolyze back to aniline on very acidic silica if left too long.[2][3] Run the column quickly (Flash chromatography) rather than gravity elution.

Part 4: Process Visualization
Workflow Logic

The following diagram illustrates the decision-making process for this specific purification.

PurificationLogic Start Crude Mixture (Amide + Aniline Impurity) CheckTLC Step 1: Check TLC (Hex:EtOAc 7:3) Start->CheckTLC Decision Is Delta Rf > 0.15? CheckTLC->Decision GoodSep Proceed to Flash Column (Hex/EtOAc Gradient) Decision->GoodSep Yes BadSep Modify Conditions Decision->BadSep No DryLoad Step 2: Dry Load on Silica (Prevent Crystallization) GoodSep->DryLoad Tailing Issue: Amine Tailing? BadSep->Tailing AddTEA Add 1% Et3N to Mobile Phase (Sharpen Amine Band) Tailing->AddTEA Yes ChangeSolvent Switch to DCM:MeOH (Better Selectivity) Tailing->ChangeSolvent No AddTEA->GoodSep ChangeSolvent->GoodSep Elution Step 3: Elution 1. Aniline (First) 2. Amide (Second) DryLoad->Elution

Caption: Decision tree for optimizing the separation of N-(3-bromo-2-methylphenyl)acetamide from aniline impurities.

Molecular Interaction on Silica

Understanding why they separate helps you predict behavior.[2][3]

SilicaInteraction Silica Silica Surface (Acidic Si-OH) Aniline Impurity: Aniline (Weak Base) Interacts via H-Bonding & Acid-Base Silica->Aniline Variable Retention (Streaking) Amide Product: Acetanilide (Neutral) Strong C=O Interaction Silica->Amide Strong Retention (Dipole-Dipole) Result Elution Order: 1. Aniline (if solvent non-polar) 2. Amide (Retained longer) Aniline->Result Amide->Result

Caption: Mechanistic interaction showing why the amide product typically elutes after the aniline starting material.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2][3] Longman Scientific & Technical, 1989.[2] (General principles of amide vs. amine chromatography).

  • BenchChem. "Column chromatography purification tips for polar acetanilide compounds."

  • PrepChem. "Preparation of N-(3-bromo-2-methylphenyl)acetamide."[1][2][3][6]

  • Sigma-Aldrich. "N-(3-BROMO-2-METHYLPHENYL)ACETAMIDE Product Information."

Sources

Catalysis Technical Support Center: Minimizing Debromination Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center. It prioritizes the "Why" before the "How," ensuring you can diagnose the root cause of debromination (hydrodehalogenation) rather than just applying random fixes.

Topic: Hydrodehalogenation (Ar-Br


 Ar-H) in Palladium-Catalyzed Cross-Coupling.
Support Tier:  Level 3 (Senior Application Scientist).
Status:  Operational.
Introduction: The "Leak" in Your Catalytic Cycle

Debromination (hydrodehalogenation) is not just a side reaction; it is a symptom of a stalled catalytic cycle. In both Suzuki-Miyaura and Buchwald-Hartwig couplings, the reduction of your aryl halide (Ar-X) to the arene (Ar-H) indicates that the oxidative addition intermediate (L-Pd(II)-Ar-X) is surviving long enough to intercept a hydride source instead of undergoing transmetallation or amine coordination.

To fix this, we must either (A) Accelerate the productive cycle or (B) Eliminate the hydride donors .

Module 1: Diagnostic Workflow

"I see Ar-H in my LCMS. Is it debromination?"

Before optimizing, you must confirm the source of the byproduct. In Suzuki coupling, Ar-H can arise from two distinct failures:

  • Hydrodehalogenation: The Aryl Halide is reduced (Ar-Br

    
     Ar-H).[1]
    
  • Protodeboronation: The Boronic Acid is hydrolyzed (Ar-B(OH)

    
    
    
    
    
    Ar-H).

Diagnostic Test: If your coupling partners are


 and 

:
  • If you see

    
    , you have a Debromination  issue (Palladium/Hydride problem).
    
  • If you see

    
    , you have a Protodeboronation  issue (Base/pH/Boron stability problem).
    

This guide focuses exclusively on mitigating Ar-Br debromination.

Module 2: The Mechanism of Failure

"How exactly is my bromine getting replaced by hydrogen?"

The reduction occurs via a "Hydride Detour." The oxidative addition complex (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) reacts with a hydride source (solvent, base, or additive) to form a Palladium-Hydride species. This species then undergoes reductive elimination to release Ar-H.
Visualizing the Leak

DebrominationCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Br enters) Pd0->OxAdd + Ar-Br PdII_Int Intermediate L-Pd(Ar)(Br) OxAdd->PdII_Int TransMet Productive Path: Transmetallation/Amine Binding PdII_Int->TransMet Fast HydridePath The Leak: Reaction with Hydride Source PdII_Int->HydridePath Slow / Stalled Prod Product Ar-Ar' or Ar-N TransMet->Prod Reductive Elim. SideProd Side Product Ar-H (Debromination) HydridePath->SideProd Reductive Elim. Prod->Pd0 Regenerate Pd(0) SideProd->Pd0 Regenerate Pd(0)

Caption: The "Hydride Detour" (Red) competes with the productive cycle when Transmetallation is too slow or Hydride sources are abundant.

Module 3: Troubleshooting & Solutions
Scenario A: The Solvent Trap (Alcohol-Induced Reduction)

User Report: "I am using isopropanol (IPA) or ethanol as a solvent for a Suzuki coupling. Debromination is >15%."

Root Cause: Primary and secondary alcohols are potent hydride donors. Palladium alkoxides (formed in situ) undergo


-hydride elimination, generating a Pd-H species that reduces your aryl bromide [1].

The Fix:

  • Switch Solvents: Move to aprotic polar solvents like Toluene , Dioxane , THF , or DMF .

  • Steric Protection: If a protic solvent is required for solubility, switch to tert-Amyl Alcohol . It lacks

    
    -hydrogens capable of facile 
    
    
    
    -elimination.
Solvent ClassRisk LevelMechanism of FailureRecommended Alternative
2° Alcohols (IPA) HighRapid

-hydride elimination
Toluene or Dioxane
1° Alcohols (EtOH) High

-hydride elimination
THF or DMF
Ether/Water LowWater is a poor hydride sourceSafe (if degassed)
Tertiary Alcohols LowSterically blocked

-elimination
tert-Amyl Alcohol
Scenario B: The "Buchwald" Amine Factor

User Report: "I'm running a Buchwald-Hartwig amination in Toluene (no alcohol), but I still see reduction."

Root Cause: In C-N coupling, the amine itself can act as the reducing agent. If the catalytic cycle stalls, the Pd-Amido intermediate can undergo


-hydride elimination (oxidizing the amine to an imine) and reducing the aryl ring [2].

The Fix:

  • Accelerate Reductive Elimination: This is the rate-determining step. Use bulky, electron-rich ligands (e.g., BrettPhos , RuPhos , tBuXPhos ) that sterically force the Pd(II) center to eject the product rapidly, outcompeting the

    
    -hydride elimination side reaction [3].
    
  • Precatalyst Strategy: Use Buchwald G3 or G4 precatalysts . These generate the active L-Pd(0) species immediately upon entering the solution. Traditional sources like

    
     often generate inactive "off-cycle" species that can promote side reactions or require excess base to activate [4].
    
Scenario C: Base-Induced Reduction

User Report: "I'm using Sodium tert-butoxide (NaOtBu). Could this be the problem?"

Root Cause: While bulky, alkoxides can serve as single-electron transfer agents or hydride sources under specific high-energy conditions. Furthermore, strong bases can promote the decomposition of sensitive substrates.

The Fix:

  • Switch to Inorganic Bases: Transition to weak bases like

    
      or 
    
    
    
    .[2] These are effective for Suzuki couplings and minimize the formation of Pd-alkoxides that lead to reduction [5].
  • Anhydrous Conditions: If using alkoxides, ensure strict anhydrous conditions. Water + Alkoxide

    
     Hydroxide + Alcohol. The generated alcohol then acts as the hydride source (See Scenario A).
    
Module 4: Experimental Protocol (Self-Validating)

To rigorously solve debromination, run this Parallel Screen rather than changing one variable at a time.

Objective: Isolate the hydride source (Solvent vs. Ligand Efficiency).

Conditions: 0.1 mmol scale, 80°C, 2 hours.

  • Vial A (Standard): Your current condition.

  • Vial B (Solvent Switch): Change solvent to Toluene (or Dioxane).[3]

  • Vial C (Ligand Switch): Use XPhos Pd G4 (or SPhos Pd G4) precatalyst.

  • Vial D (Base Switch): Use

    
     (3.0 equiv) instead of alkoxide/carbonate.
    

Analysis Logic:

  • If B fixes it

    
     Your solvent was the hydride donor.
    
  • If C fixes it

    
     Your previous catalyst had slow reductive elimination (Ligand issue).
    
  • If D fixes it

    
     Your base was promoting decomposition or interacting with trace water.
    
Frequently Asked Questions (FAQs)

Q: Can I just add more aryl bromide to compensate for the loss? A: No. The byproduct (Ar-H) often has similar polarity to the product or starting material, making purification difficult. Furthermore, the hydride generation often produces active catalyst poisons (imines, oxidized solvents) that kill the reaction conversion entirely.

Q: Does temperature affect debromination? A: Yes. Higher temperatures generally favor the higher-energy activation barrier of


-hydride elimination. If your reaction allows, lowering the temperature  (e.g., from 100°C to 60°C) while using a more active catalyst (like a G3/G4 precatalyst) can suppress the side reaction [6].

Q: I'm using a Buchwald ligand but still getting reduction. Why? A: Check your Pd:Ligand ratio. If you are mixing Pd(OAc)2 and Ligand in situ, you likely have "ligandless" Palladium in solution, which is notorious for causing reduction (Palladium black formation). Always use 1:1 pre-formed precatalysts to ensure every Pd atom is ligated [7].

References
  • Solvent Effects in Palladium Catalyzed Cross-Coupling Reactions. White Rose Research Online. 4

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners. Novartis OAK. 5[6]

  • G3 and G4 Buchwald Precatalysts. Sigma-Aldrich. Link[6][7][8][9]

  • Navigating Buchwald-Hartwig Couplings: A Technical Guide to Managing Side Reactions with G3 Precatalysts. BenchChem. 2

  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling. BenchChem. 1[6]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH/PubMed Central. 10[6][9]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts. NIH/PubMed Central. 9

Sources

Validation & Comparative

13C NMR Chemical Shift Guide: N-(3-bromo-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Scope

Objective: To provide a definitive reference for the structural validation of N-(3-bromo-2-methylphenyl)acetamide (CAS: 67866-91-5) using 13C NMR spectroscopy.

The Challenge: The synthesis of this compound—typically via bromination of o-acetotoluidide—is regiochemically sensitive. The standard electrophilic aromatic substitution (EAS) conditions strongly favor the 4-bromo isomer (para to the acetamide group) over the target 3-bromo isomer.

Guide Value: This guide provides the comparative chemical shift data required to distinguish the target 3-bromo compound from its likely 4-bromo impurity/isomer. It utilizes calculated substituent chemical shift (SCS) corrections applied to the parent scaffold to establish a robust validation protocol.

Structural Analysis & Regiochemistry

The distinction between the target and its isomer relies on the unique electronic environments created by the bromine placement relative to the ortho-methyl and acetamido groups.

Synthesis & Isomer Pathway

The following diagram illustrates the divergent synthesis pathways and the structural relationship between the target and the major alternative.

G SM Starting Material N-(2-methylphenyl)acetamide (o-Acetotoluidide) Cond Bromination Conditions (Br2 / AcOH) SM->Cond Target TARGET PRODUCT 3-Bromo Isomer (Meta to NHAc, Ortho to Me) Minor/Specific Route Cond->Target Minor Product / Specific Synthesis Alt MAJOR ALTERNATIVE 4-Bromo Isomer (Para to NHAc) Thermodynamic/Kinetic Major Cond->Alt Major Product (Standard EAS)

Caption: Synthesis pathway showing the competition between the 4-bromo (major) and 3-bromo (target) regioisomers.

Comparative 13C NMR Data (Predicted)

The following table contrasts the predicted chemical shifts of the target compound against the major 4-bromo isomer. These values are derived using additivity rules (SCS) on the base o-acetotoluidide scaffold in CDCl₃.

Key Diagnostic Feature:

  • Target (3-Br): The Bromine-bearing quaternary carbon (C-Br ) appears downfield at ~125.0 ppm .

  • Alternative (4-Br): The Bromine-bearing quaternary carbon (C-Br ) appears significantly upfield at ~120.5 ppm due to the resonance effect of the para-acetamide group.

Chemical Shift Table (δ, ppm)
Carbon PositionAssignmentTarget: 3-Bromo (ppm)Alternative: 4-Bromo (ppm)Signal Type (DEPT)
C=O Carbonyl169.0 169.0 Quaternary (Cq)
C1 Ar-C-N (Ipso)137.7134.4Quaternary (Cq)
C2 Ar-C-Me (Ipso)135.4133.7Quaternary (Cq)
C3 Ar-C-Br (Ipso) / Ar-CH125.0 (Cq) 133.9 (CH)Diagnostic
C4 Ar-CH / Ar-C-Br (Ipso) 129.4 (CH)120.5 (Cq) Diagnostic
C5 Ar-CH126.7 (CH)128.4 (CH)CH
C6 Ar-CH121.4 (CH)124.7 (CH)CH
CH3 Methyl (Acetamide)24.024.0CH3
Ar-CH3 Methyl (Aromatic)17.523.0*CH3

*Note: The aromatic methyl group in the 4-bromo isomer is less sterically crowded than in the 3-bromo isomer (where it is flanked by Br), potentially causing a shift variation.

Experimental Validation Protocol

To confirm the identity of N-(3-bromo-2-methylphenyl)acetamide, follow this "Self-Validating" protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve ~20 mg of the solid in 0.6 mL of CDCl₃ (Chloroform-d).

  • Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference the CDCl₃ triplet center to 77.16 ppm .

  • Alternative Solvent: If solubility is poor, use DMSO-d6 (Reference septet center to 39.52 ppm ). Note that carbonyl peaks may shift +1-2 ppm in DMSO.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 13C with Proton Decoupling (zgpg30).

  • Scans (NS): Minimum 1024 scans (due to lower sensitivity of quaternary carbons).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds to ensure quantitative integration of quaternary carbons (C-Br and C=O).

  • Mandatory Experiment: Run a DEPT-135 or APT experiment.

    • Why? To distinguish the Quaternary C-Br signal from CH signals.

    • Target Result: You must see 3 Quaternary carbons in the aromatic region (C1, C2, C3) and 3 CH carbons (C4, C5, C6).

    • Alternative Result: If you see only 2 Quaternary aromatic carbons (C1, C2, C4) and C3 is a CH, you have the 4-bromo isomer.

Step 3: Data Interpretation Workflow

Validation Start Acquire 13C NMR & DEPT-135 CheckCq Count Quaternary Carbons (Aromatic Region 120-140 ppm) Start->CheckCq Result3 3 Quaternary Signals Found? (C1, C2, C3) CheckCq->Result3 CheckShift Check C-Br Shift Result3->CheckShift Yes MatchAlt IDENTIFIED: Alternative (4-Bromo) C-Br approx 120 ppm Result3->MatchAlt No (Only 2 Cq) MatchTarget CONFIRMED: Target (3-Bromo) C-Br approx 125 ppm CheckShift->MatchTarget ~125 ppm CheckShift->MatchAlt ~120 ppm

Caption: Logic flow for distinguishing the 3-bromo target from the 4-bromo isomer.

References

  • Preparation of N-(3-bromo-2-methylphenyl)acetamide: PrepChem. Available at: [Link]

  • General 13C NMR Shifts of Acetanilides: Australian Journal of Chemistry. "Substituent effects on the N.M.R. spectra of carboxylic acid derivatives." Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS): AIST. (Used for o-acetotoluidide baseline data). Available at: [Link]

A Senior Application Scientist's Guide to the Melting Point Verification of N-(3-bromo-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of chemical entities is paramount. The melting point of a crystalline solid is a fundamental and powerful indicator of its purity. A sharp and defined melting range suggests a high degree of purity, whereas a broad or depressed range often signifies the presence of impurities. This guide provides an in-depth comparison and a robust experimental protocol for verifying the melting point of N-(3-bromo-2-methylphenyl)acetamide, a key intermediate in various synthetic pathways.

This document moves beyond a simple recitation of values. As a Senior Application Scientist, my objective is to illuminate the causality behind the physical properties observed and to provide a self-validating experimental framework that ensures the generation of trustworthy and reproducible data. We will explore how subtle changes in molecular structure among isomeric alternatives can lead to significant differences in melting points, and we will detail a verification protocol grounded in internationally recognized standards.

Comparative Analysis: The Influence of Isomerism on Melting Point

The placement of substituent groups on an aromatic ring can dramatically alter the crystal lattice energy of a molecule, thereby affecting its melting point. A molecule that can pack more efficiently and symmetrically into a crystal lattice will generally have stronger intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions, hydrogen bonding), requiring more energy to break apart, and thus exhibiting a higher melting point.

N-(3-bromo-2-methylphenyl)acetamide, with a reported melting point of 156-157 °C , serves as our primary compound of interest. The table below compares its melting point to several structural isomers and related compounds. This comparison underscores the critical importance of verifying the identity of a synthesized compound, as isomers can possess vastly different physical properties.

Compound NameStructureReported Melting Point (°C)Data Source(s)
N-(3-bromo-2-methylphenyl)acetamide 3-Bromo, 2-Methyl156–157 °C PrepChem
N-(4-bromophenyl)acetamide4-Bromo168 °CDrugFuture
N-(4-bromo-2-methylphenyl)acetamide4-Bromo, 2-Methyl149–151 °CArk Pharm, Inc. (via PubChem)[1]
N-(2-bromo-4-methylphenyl)acetamide2-Bromo, 4-Methyl117–121 °CChemNet, ChemicalBook[2]
N-(4-bromo-3-methylphenyl)acetamide4-Bromo, 3-Methyl102–104 °CChemicalBook[3]
N-(3-bromophenyl)acetamide3-Bromo85–88 °CAKos GmbH (via PubChem)[4]
N-(2-methylphenyl)acetamide2-Methyl (Parent)110–112 °CECHEMI[5]
N-(3-methylphenyl)acetamide3-Methyl (Parent)65.5–66 °CECHEMI[6], Stenutz[7]

This table summarizes quantitative data from various chemical suppliers and databases for easy comparison.

The data reveals a wide range of melting points among these closely related structures. For instance, moving the bromine atom from the 3-position to the 4-position (relative to the acetamide group) while keeping the methyl group at the 2-position, as in N-(4-bromo-2-methylphenyl)acetamide, lowers the melting point slightly. A more dramatic shift is seen in N-(2-bromo-4-methylphenyl)acetamide, where the melting point drops by nearly 40 °C compared to our target compound. This highlights how the specific arrangement of substituents dictates the efficiency of crystal packing.

Experimental Protocol for Melting Point Verification

To ensure the generation of reliable and accurate data, a standardized methodology is crucial. The following protocol is based on the capillary method, which is recognized by major pharmacopeias and standards organizations such as the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).[8][9]

Pillar of Trustworthiness: Instrument Calibration

Before any sample measurement, the accuracy of the melting point apparatus must be verified. This is a non-negotiable step for a self-validating system.

  • Select Certified Standards: Use at least two USP Melting Point Reference Standards or equivalents with certified melting points that bracket the expected melting point of the sample (156-157 °C). Suitable standards would include Phenacetin (~135 °C) and Vanillin (~82 °C) for the lower end, and potentially others like Acetanilide (~114 °C) or Caffeine (~236 °C) depending on the instrument's range and available standards.

  • Perform Calibration Check: Determine the melting point of each reference standard using the same method as for the test sample.

  • Verify Accuracy: The observed melting points for the standards must fall within the acceptable range specified on their certificates. If they do not, the instrument requires service or adjustment before proceeding.

Step-by-Step Methodology

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for uniform heat transfer and accurate observation.

  • Procedure:

    • Ensure the sample of N-(3-bromo-2-methylphenyl)acetamide is completely dry. If necessary, dry the sample under vacuum.

    • Gently pulverize a small amount of the crystalline sample into a fine, uniform powder using a clean mortar and pestle.

    • Charge a capillary tube (typically 0.8-1.2 mm internal diameter) by tapping the open end into the powder.

    • Compact the powder into the bottom of the tube by tapping the sealed end firmly on a hard surface or by dropping it down a long glass tube. The packed column of sample should be 2.5–3.5 mm high, as specified by USP <741>.[9]

2. Melting Point Determination (Class I Method):

  • Rationale: A controlled heating rate is essential. A rapid temperature ramp can lead to a falsely broad or elevated melting range due to thermal lag between the heating block, the thermometer, and the sample.

  • Procedure:

    • Insert the charged capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point (i.e., heat quickly to ~140 °C).

    • Once this temperature is reached, reduce the heating rate to 1–2 °C per minute. This slow ramp rate is crucial for ensuring thermal equilibrium.

    • Record the temperature at which the first droplet of liquid becomes visible (T1). This is the onset of melting.

    • Continue heating at the same slow rate and record the temperature at which the last solid particle melts into a clear liquid (T2). This is the clear point.

    • The melting range is reported as T1 – T2. For a pure substance, this range should be narrow (typically < 1 °C).

3. Data Interpretation:

  • High Purity: The experimentally determined melting range falls within the expected literature value (156-157 °C) and is sharp (e.g., 156.2–156.9 °C).

  • Potential Impurity: The observed melting range is broad (e.g., 152–156 °C) and/or depressed (the final melting point is lower than the literature value).

Visualizing the Workflow

The following diagram illustrates the logical flow of the melting point verification process, from initial setup to final data analysis.

G cluster_prep Phase 1: Preparation & Calibration cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis cluster_results Results Calibrate 1. Calibrate Apparatus with USP Standards Prep_Sample 2. Prepare Sample (Dry, Pulverize, Pack) Calibrate->Prep_Sample Instrument OK Heat_Fast 3. Rapid Heat (to T_exp - 15°C) Prep_Sample->Heat_Fast Heat_Slow 4. Slow Heat Ramp (1-2°C / min) Heat_Fast->Heat_Slow Record_T1 5. Record T1 (First liquid drop) Heat_Slow->Record_T1 Record_T2 6. Record T2 (All liquid) Record_T1->Record_T2 Compare 7. Compare Range to Literature Record_T2->Compare decision Range Sharp & Correct? Compare->decision Pass Purity Verified decision->Pass Yes Fail Impurity Suspected (Broad/Depressed Range) decision->Fail No

Caption: Workflow for Melting Point Verification.

References

  • PrepChem. Preparation of N-(3-bromo-2-methylphenyl)acetamide. Available at: [Link]

  • DrugFuture. p-Bromoacetanilide. Available at: [Link]

  • PubChem. N-(4-Bromo-2-methylphenyl)acetamide - Ark Pharm, Inc. SDS. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. N-(3-Bromophenyl)acetamide - AKos Consulting & Solutions SDS. National Center for Biotechnology Information. Available at: [Link]

  • Stenutz, R. N-(3-methylphenyl)acetamide. Available at: [Link]

  • OECD (1995). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Available at: [Link]

  • United States Pharmacopeia. General Chapter <741> Melting Range or Temperature. USP-NF. Rockville, MD: United States Pharmacopeia. Available at: [Link]

Sources

Comparing reactivity of 3-bromo vs 4-bromo-2-methylacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Isomeric Efficacy Profile in Palladium-Catalyzed Cross-Couplings

Executive Summary

In Structure-Activity Relationship (SAR) campaigns, the placement of a halogen handle on an acetanilide scaffold dictates both the synthetic accessibility of the intermediate and the metabolic stability of the final drug candidate. This guide compares 4-bromo-2-methylacetanilide (the thermodynamic product) against 3-bromo-2-methylacetanilide (the sterically congested "scaffold hopper").[1]

While the 4-bromo isomer represents the industry standard for high-yield cross-couplings due to its steric accessibility, the 3-bromo isomer offers a unique vector for substitution that is often critical for optimizing binding pocket interactions. However, this comes at the cost of significant synthetic overhead and reduced catalytic turnover rates.

Structural & Synthetic Analysis

The reactivity difference between these two isomers is governed by the Ortho-Effect —the steric interaction between the bromine atom and the adjacent methyl group at position 2.

Regioselectivity and Access[1][2][3]
  • 4-Bromo-2-methylacetanilide:

    • Synthesis: Direct Electrophilic Aromatic Substitution (EAS).[1] The acetamido group (

      
      ) is a strong para-director.[1] The methyl group at position 2 reinforces this direction or offers weak competition, but the 4-position is electronically and sterically favored.
      
    • Accessibility: One-step, High Yield (>90%), Scalable.[1][2]

  • 3-Bromo-2-methylacetanilide:

    • Synthesis: Cannot be made via direct bromination of 2-methylacetanilide (the 3-position is meta to the directing acetamido group). Requires indirect routes, typically starting from 2-methyl-3-nitroaniline or via Sandmeyer reaction of 3-amino-2-methylacetanilide.[1]

    • Accessibility: Multi-step, Moderate Yield (~60% overall), Expensive.

Visualizing the Synthetic Divergence

SynthesisPathways Start 2-Methylacetanilide Reagent1 NBS / AcOH (Direct EAS) Start->Reagent1 Prod4 4-Bromo-2-methylacetanilide (Major Product) Reagent1->Prod4 Kinetic Control >90% Yield Precursor 2-Methyl-3-nitroaniline Step1 1. Reduction (SnCl2) 2. Acetylation Precursor->Step1 Intermed 3-Amino-2-methylacetanilide Step1->Intermed Step2 Sandmeyer Rxn (NaNO2, CuBr) Intermed->Step2 Prod3 3-Bromo-2-methylacetanilide (Target Isomer) Step2->Prod3 Indirect Route ~60% Yield

Figure 1: Synthetic workflow contrasting the direct access of the 4-bromo isomer vs. the multi-step construction required for the 3-bromo isomer.

Reactivity Profile: The "Ortho Effect" in Catalysis

The primary application of these intermediates is in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] The position of the bromine relative to the methyl group drastically alters the kinetics of the Oxidative Addition step.

Comparative Performance Data

The following table summarizes the reactivity of both isomers in a standard Suzuki coupling with phenylboronic acid (


, 

, Toluene/Water).
Feature4-Bromo-2-methylacetanilide3-Bromo-2-methylacetanilide
Steric Environment Open: Br is flanked by H atoms.[1]Hindered: Br is ortho to Methyl.[1][3]
Oxidative Addition (

)
Fast (1.0) Slow (~0.1 - 0.3)
Standard Yield 92 - 98%45 - 65% (Homocoupling side-products)
Ligand Requirement Standard (

, dppf)
Specialized (S-Phos, X-Phos, AntPhos)
Electronic Effect Acetamido is para (Resonance donor).[1] Slightly deactivates C-Br bond.[1][4]Acetamido is meta.[1] Inductive withdrawal activates C-Br bond (offset by sterics).[1]
Mechanistic Bottleneck

For the 3-bromo isomer, the adjacent methyl group creates significant steric clash with the Palladium center during the formation of the


 complex. This slows down the catalytic cycle, allowing side reactions (like protodehalogenation or homocoupling) to compete.

Recommendation: When working with the 3-bromo isomer, switch from standard


 to bulky, electron-rich phosphine ligands like Buchwald's S-Phos  or X-Phos , which are designed to facilitate oxidative addition in sterically hindered aryl halides [1].

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-2-methylacetanilide (Direct)

Use this protocol for generating the standard para-substituted scaffold.[1]

  • Setup: Charge a 250 mL round-bottom flask with 2-methylacetanilide (10.0 mmol, 1.49 g) and glacial acetic acid (20 mL).

  • Bromination: Cool to 0-5 °C. Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) portion-wise over 15 minutes.

    • Note: Maintain temperature <10 °C to prevent poly-bromination.[1][5]

  • Reaction: Warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Workup: Pour the mixture into ice-water (100 mL). The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

  • Validation: Melting Point should be 165–169 °C [2].

Protocol B: Optimized Cross-Coupling for 3-Bromo Isomer

Use this protocol to overcome the steric hindrance of the 3-bromo-2-methyl motif.[1]

  • Reagents:

    • Substrate: 3-Bromo-2-methylacetanilide (1.0 mmol)[1]

    • Boronic Acid: Phenylboronic acid (1.5 mmol)[1]

    • Catalyst:

      
       (2 mol%)[1]
      
    • Ligand: S-Phos (4-8 mol%) — Critical for ortho-substitution.[1]

    • Base:

      
       (2.0 mmol)[1]
      
  • Solvent: Toluene:Water (10:1, degassed).

  • Procedure:

    • Combine solids in a sealed tube under Argon.

    • Add degassed solvents.[1]

    • Heat to 100 °C for 12 hours.

  • Analysis: Expect >85% conversion. If using standard

    
    , expect <50% conversion due to the ortho-methyl block.
    

Mechanistic Visualization

The diagram below illustrates the steric clash that necessitates the use of specialized ligands for the 3-bromo isomer.

CatalyticCycle Pd0 Pd(0) Active Species Substrate4 4-Bromo-2-methylacetanilide (Unimpeded) Pd0->Substrate4 Path A Substrate3 3-Bromo-2-methylacetanilide (Sterically Hindered) Pd0->Substrate3 Path B Complex4 Oxidative Addition Complex (Stable, Fast Formation) Substrate4->Complex4 Fast k1 Clash STERIC CLASH: Pd vs. ortho-Methyl Substrate3->Clash Complex3 Oxidative Addition Complex (High Energy, Slow Formation) Clash->Complex3 Slow k2 Requires S-Phos

Figure 2: Mechanistic divergence in the oxidative addition step. Path B (3-bromo) encounters a high energy barrier due to the ortho-methyl group.[1]

References

  • Altman, R. A., & Buchwald, S. L. (2007).[1] "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands." Nature Protocols.

  • PubChem Compound Summary. (2023). "4'-Bromoacetanilide."[1][6][7][8] National Center for Biotechnology Information.[1] [1]

  • Beletskaya, I. P., et al. (2007).[1][2] "Catalytic Sandmeyer Bromination." Synthesis.

  • Tang, W., & Zhang, X. (2014).[1] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Chemical Reviews.

Sources

Chromatographic Behavior & Purity Profiling: N-(3-bromo-2-methylphenyl)acetamide

[1][2]

Executive Summary

Objective: To define the High-Performance Liquid Chromatography (HPLC) retention profile of N-(3-bromo-2-methylphenyl)acetamide (also known as 3'-Bromo-2'-methylacetanilide), a critical intermediate in the synthesis of heterocyclic pharmaceuticals.[1][2]

Core Insight: Unlike simple acetanilides, the presence of the 3-bromo and 2-methyl substituents introduces significant hydrophobicity (LogP ~1.[1][2]9) and steric hindrance.[2] In a standard Reverse-Phase (RP-HPLC) system, this molecule exhibits a distinct "Mid-Eluting" character—retaining longer than its aniline precursor but eluting earlier than multi-halogenated impurities.[1][2]

Scope: This guide compares the target molecule against its two most critical chromatographic neighbors:

  • 3-Bromo-2-methylaniline (The hydrolytic precursor/impurity).[1][2]

  • N-(4-bromo-2-methylphenyl)acetamide (The regioisomer).[1][2]

Physicochemical Drivers of Retention

To validate your retention times, you must understand the molecular forces at play. The retention mechanism on a C18 column is governed by the Hydrophobic Subtraction Model .

PropertyValueChromatographic Impact
LogP (Octanol/Water) 1.9 (Predicted)Moderate lipophilicity.[1][2] Requires >30% organic modifier for efficient elution.[2]
pKa (Amide) ~15 (Neutral)The amide nitrogen is non-basic.[1] It remains neutral across the entire pH 2–10 range, ensuring stable retention times regardless of minor buffer pH fluctuations.
pKa (Precursor Aniline) ~3.5 - 4.0 The precursor aniline is basic.[1][2] At standard HPLC pH (2.5–3.0), it protonates (

), becoming highly polar and eluting near the void volume (

).

Comparative Performance Guide

The following data represents a standardized comparison using a C18 Stationary Phase under Gradient Conditions.

Reference Method Parameters
  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3][4]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][2][4][5][6]

Retention Profile Table
CompoundStructure ContextRelative Retention Time (RRT)Elution Behavior
3-Bromo-2-methylaniline Precursor 0.3 - 0.4 Early Eluter. Under acidic conditions, the amine protonates.[1][2] It interacts minimally with the C18 chain and elutes rapidly.
Acetanilide Core Standard 0.7 - 0.8 Reference Marker. Lacks the lipophilic Br and Me groups, causing it to elute earlier than the target.[1][2]
N-(3-bromo-2-methylphenyl)acetamide TARGET 1.00 Mid-Eluter. The bromine atom adds significant lipophilicity, pushing retention later than the unsubstituted core.[1][2]
N-(4-bromo-2-methylphenyl)acetamide Regioisomer 1.02 - 1.05 Critical Pair. The para-bromo position (4-Br) is often slightly more accessible to the stationary phase than the meta-bromo (3-Br), leading to slightly longer retention.[1][2] Requires high-efficiency columns to resolve.

Experimental Protocol: Self-Validating Workflow

Use this protocol to establish the identity of the compound in your lab.

Step 1: System Suitability Preparation
  • Blank: Inject 100% Mobile Phase A. Ensure baseline is flat.[1][2]

  • Sensitivity Check: Prepare a 1 µg/mL solution of Uracil (or Sodium Nitrate) to mark the Void Volume (

    
    ).
    
  • Resolution Solution: Mix the Target Compound (0.1 mg/mL) and the Precursor Aniline (0.1 mg/mL) in 50:50 Water:ACN.

Step 2: The "Shift" Test (Validation)

To confirm you are looking at the correct peak and not an impurity, perform a pH Shift Experiment :

  • Run 1 (Acidic): Use 0.1% Formic Acid.[2] The Precursor Aniline will elute early (e.g., 2-3 min).[1][2] The Target Acetamide will elute late (e.g., 12-14 min).[1][2]

  • Run 2 (Neutral/Basic): Use 10mM Ammonium Bicarbonate (pH 7.8).

    • Result: The Target Acetamide retention time will remain unchanged (it is neutral).[1]

    • Result: The Precursor Aniline retention time will increase significantly (it deprotonates to neutral form and binds to C18).[1]

Synthesis & Impurity Origin (Visualized)

Understanding the synthesis pathway clarifies why specific impurities (like the aniline) are present.

SynthesisPathcluster_elutionHPLC Elution Order (C18 / Acidic pH)Precursor3-Bromo-2-methylaniline(Basic, Polar at pH 3)TargetN-(3-bromo-2-methylphenyl)acetamide(Neutral, Lipophilic)Precursor->Target Acetylation(Primary Reaction)ReagentAcetic Anhydride(Acylating Agent)Reagent->TargetImpurityDi-acetylated Side Product(Highly Lipophilic)Target->Impurity Over-Acetylation(Trace)E11. Precursor(Polar)E22. Target(Mid-Range)E33. Impurity(Late Eluting)

Caption: Reaction pathway showing the transformation from a polar basic precursor to the neutral lipophilic target, correlating directly to the HPLC elution order.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: While the amide is neutral, residual silanols on the column can interact with the

    
    -electrons of the aromatic ring.
    
  • Solution: Use an "End-capped" column (e.g., C18-TMS).[1][2] If tailing persists, increase column temperature to 40°C to improve mass transfer kinetics.

Issue: Co-elution with Isomers
  • Cause: The 3-bromo and 4-bromo isomers have identical mass and very similar LogP.[1][2]

  • Solution: Switch to a Phenyl-Hexyl column.[1][2] The

    
     interactions offered by the Phenyl phase often provide better selectivity for positional isomers than standard C18 alkyl chains.[1][2]
    

References

  • PubChem. (2025).[2] N-(5-Bromo-2-methylphenyl)acetamide Compound Summary. National Library of Medicine.[2] Link

  • U.S. EPA. (2025). Acetamide, N-benzyl-2-bromo- Properties (Analogous Structure Data). CompTox Chemicals Dashboard.[2][7] Link[1]

  • Sigma-Aldrich. (2025).[1][2] High Performance Liquid Chromatography: Theory and Retention Mechanisms. MilliporeSigma Technical Library.[2] Link

  • Phenomenex. (2025).[2] Reversed Phase HPLC Method Development Guide. Phenomenex Technical Resources. Link

Technical Guide: Elemental Analysis & Stoichiometric Verification of C9H10BrNO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

C9H10BrNO represents a specific stoichiometry often encountered in the synthesis of brominated alkaloids, amino-ketone derivatives, or pharmaceutical intermediates. In drug development, verifying this exact empirical formula is a critical "Go/No-Go" gate before biological screening.

While High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, it cannot definitively prove bulk purity. Elemental Analysis (EA) remains the gold standard for establishing bulk purity (typically >95%). This guide compares the performance of automated dynamic flash combustion against classical potentiometric titration for this halogenated compound, providing a validated workflow for researchers.

Part 1: Theoretical Framework & Calculation

Before any experimental work, the theoretical composition must be established using the most recent IUPAC standard atomic weights.

Target Molecule: C


H

BrNO Molecular Weight Calculation:
ElementCountAtomic Weight ( g/mol ) [1]Total Mass Contribution
Carbon (C) 912.011108.099
Hydrogen (H) 101.00810.080
Bromine (Br) 179.90479.904
Nitrogen (N) 114.00714.007
Oxygen (O) 115.99915.999
Total MW 228.089 g/mol

Theoretical % Composition:

  • %C:

    
    
    
  • %H:

    
    
    
  • %Br:

    
    
    
  • %N:

    
    
    
  • %O:

    
    
    

Part 2: Comparative Methodologies

For a molecule containing 35% Bromine by weight, standard CHN analysis faces interference challenges. Below is an objective comparison of the available techniques.

Method A: Automated Dynamic Flash Combustion (CHNS Analyzers)
  • Mechanism: Sample combustion at >900°C in an oxygen-rich environment. Gases (

    
    ) are separated via GC and detected by Thermal Conductivity Detectors (TCD).
    
  • Pros: High throughput, excellent precision for C, H, and N.

  • Cons: Halogens (Br) can poison standard oxidation catalysts and do not form a single stable gas phase for TCD quantification without specific "Halogen" modules [2].

  • Verdict: Ideal for the C/H/N backbone but unreliable for Br quantification without specific modification.

Method B: Oxygen Flask Combustion (Schöniger Method)
  • Mechanism: Sample is burned in a closed flask filled with pure oxygen. Combustion products are absorbed into an alkaline solution, converting organic Bromine to Bromide (

    
    ). This is quantified via potentiometric titration with 
    
    
    
    .[1]
  • Pros: The absolute reference method for Halogens. Eliminates matrix interference.[2]

  • Cons: Labor-intensive, requires high operator skill, lower throughput.

  • Verdict: Mandatory for accurate Br quantification in C9H10BrNO [3].

Method C: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Measures exact mass-to-charge ratio (

    
    ).
    
  • Pros: Confirms the presence of the molecule and isotopic pattern (

    
    ).
    
  • Cons: Qualitative, not quantitative. Cannot detect non-ionizable impurities (e.g., inorganic salts, solvents) that lower bulk purity.

  • Verdict: Complementary, but not a substitute for EA.

Part 3: Recommended Experimental Protocol (Hybrid Approach)

To achieve publication-quality data (within


), a hybrid approach is required: Automated CHN  for the organic backbone and Schöniger Flask  for Bromine.
Workflow Visualization

EA_Workflow cluster_CHN Path A: Backbone (C, H, N) cluster_Br Path B: Halogen (Br) Sample Sample: C9H10BrNO (Dry, Homogenized) Weighing Microbalance Weighing (±0.001 mg) Sample->Weighing Combustion Flash Combustion (980°C, O2 excess) Weighing->Combustion Flask Schöniger Flask (O2 Combustion) Weighing->Flask Reduction Reduction Reactor (Cu, 650°C) Combustion->Reduction TCD TCD Detection Reduction->TCD Analysis Data Consolidation Compare vs Theoretical TCD->Analysis Absorption Absorption (H2O2 / KOH) Flask->Absorption Titration Potentiometric Titration (AgNO3) Absorption->Titration Titration->Analysis Result Pass/Fail (Tolerance ±0.4%) Analysis->Result

Caption: Figure 1. Hybrid Analytical Workflow combining Flash Combustion (CHN) and Oxygen Flask Titration (Br).

Step-by-Step Protocol
1. Sample Preparation (Critical)
  • Drying: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove occluded solvents (water/methanol). Solvent entrapment is the #1 cause of EA failure.

  • Weighing: Use a microbalance (readability 0.1 µg). Target sample mass: 2.0 – 2.5 mg.

2. Path A: CHN Determination (Automated)
  • Calibration: Use Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the K-factor standard.

  • Combustion: Run at 980°C.

  • Crucial Step: Ensure the reduction tube (Copper) is fresh. Halogens can deplete the copper packing rapidly, leading to high Nitrogen values (due to NO

    
     breakthrough).
    
3. Path B: Bromine Determination (Schöniger Flask)
  • Combustion: Wrap 5-10 mg of sample in ashless filter paper. Burn in a 500 mL iodine flask filled with

    
    .
    
  • Absorption Solution: 10 mL

    
     + 1 mL 1M KOH + 3 drops 30% 
    
    
    
    (to reduce bromates formed during combustion back to bromide).
  • Titration: Acidify with

    
    , add methanol (to sharpen the endpoint), and titrate with 0.01M 
    
    
    
    using a silver electrode.

Part 4: Data Analysis & Acceptance Criteria

Scientific journals (e.g., J. Org. Chem., J. Med. Chem.) and pharmacopeias generally require experimental values to be within


 absolute  of the theoretical value [4].
Scenario 1: The "Pass" (High Purity)

Sample is pure C9H10BrNO.

ElementTheoretical %Experimental %Deviation (

)
Status
C 47.3947.51+0.12PASS
H 4.424.38-0.04PASS
N 6.146.10-0.04PASS
Br 35.0334.90-0.13PASS
Scenario 2: The "Fail" (Solvent Trap)

Sample contains 2% Dichloromethane (DCM) by weight (common solvation issue).

ElementTheoretical %Experimental %Deviation (

)
Status
C 47.3946.80-0.59FAIL
H 4.424.45+0.03PASS
N 6.146.01-0.13PASS
Br 35.0334.20-0.83FAIL

Interpretation: The Carbon is low, and Bromine is low because the heavy DCM solvent (non-combustible in this context or interfering) dilutes the mass.

Part 5: Troubleshooting & Expert Insights

  • The "High Nitrogen" False Positive:

    • Issue: N values read 0.5-1.0% higher than theoretical.

    • Cause: Incomplete reduction of nitrogen oxides. Bromine in the sample can coat the copper reduction wires in the CHN analyzer, deactivating them.

    • Fix: Replace the top 2cm of the copper reactor packing more frequently when running halogenated series.

  • Volatile Samples:

    • Issue: C9H10BrNO derivatives can be sublimable.

    • Fix: Use hermetically sealed tin capsules and "Cold Sealing" devices rather than standard folding to prevent mass loss before combustion.

  • Bromine Interference:

    • If using a CHNS analyzer for Bromine (via specific kit), ensure the "Ash/Ceramic" crucible is used. Tin oxide (from the capsule) + Bromine can form volatile tin bromides that coat the detector, causing drift.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022).[3][4] Standard Atomic Weights of the Elements 2021. Pure and Applied Chemistry.

  • Thermo Fisher Scientific. (2020). FlashSmart Elemental Analyzer: Official Methods & Configurations. Application Note AN42306.

  • ASTM International. (2018). ASTM D808 - Standard Test Method for Chlorine in New and Used Petroleum Products (Bomb Method). (Note: The Schöniger flask is the organic chemistry equivalent of this standard).

  • Journal of Pharmaceutical and Biomedical Analysis. (2012). Guidance on Elemental Analysis Acceptance Criteria. Elsevier. (Standard accepted tolerance is

    
    ).[5] 
    

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromo-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromo-2-methylphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.